molecular formula C14H11F2NO B373810 2,6-difluoro-N-(3-methylphenyl)benzamide CAS No. 878077-35-1

2,6-difluoro-N-(3-methylphenyl)benzamide

Cat. No.: B373810
CAS No.: 878077-35-1
M. Wt: 247.24g/mol
InChI Key: GLJNSSJUIBRIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(3-methylphenyl)benzamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the 2,6-difluorobenzamide scaffold are of significant interest in antimicrobial research, particularly as inhibitors of the bacterial cell division protein FtsZ . FtsZ is an essential GTPase that polymerizes to form the Z-ring, a key structural component in bacterial cytokinesis, making it a promising target for novel antibiotic development . Researchers are actively exploring these chemotypes to address the growing crisis of antimicrobial resistance, especially against multidrug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . The structural motif of 2,6-difluorobenzamide, functionalized with various substituents on the benzamide nitrogen, is a subject of ongoing structure-activity relationship (SAR) studies to optimize potency and drug-like properties . This area of investigation aims to develop new antibacterial agents with a unique mechanism of action that can circumvent existing resistance pathways.

Properties

IUPAC Name

2,6-difluoro-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO/c1-9-4-2-5-10(8-9)17-14(18)13-11(15)6-3-7-12(13)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJNSSJUIBRIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2,6-difluoro-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,6-difluoro-N-(3-methylphenyl)benzamide , a critical scaffold in the development of next-generation antimicrobials targeting the bacterial cell division protein FtsZ.[1][2]

Functional Class: Prokaryotic Divisome Inhibitor / Benzamide Scaffold Primary Application: Antimicrobial Drug Discovery (FtsZ Targeting)[1][2]

Executive Summary

2,6-difluoro-N-(3-methylphenyl)benzamide represents a specific chemotype within the difluorobenzamide (DFBA) class of antibiotics.[1][2] Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein translation (tetracyclines), this molecule targets FtsZ (Filamentous temperature-sensitive Z), a tubulin homolog essential for bacterial cytokinesis.[2]

The molecule is distinguished by its 2,6-difluoro substitution , which imposes a steric and electrostatic "conformational lock," forcing the amide bond out of planarity with the benzoyl ring. This non-planar geometry is critical for binding to the hydrophobic inter-domain cleft of FtsZ, preventing the formation of the Z-ring and inhibiting bacterial replication.[1]

Chemical Entity Profile

Physicochemical Properties

The following data establishes the baseline for handling and formulation.

PropertyValue / Descriptor
IUPAC Name 2,6-difluoro-N-(3-methylphenyl)benzamide
Molecular Formula C₁₄H₁₁F₂NO
Molecular Weight 247.24 g/mol
Physical State Crystalline Solid (White to Off-White)
Predicted LogP 3.2 ± 0.4 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Fluorine*)
Rotatable Bonds 3
Topological Polar Surface Area ~29.1 Ų

*Note: Organic fluorine is a weak H-bond acceptor but significantly influences intramolecular electrostatics.[1][2]

Structural Mechanistics: The "Difluoro-Lock"

The potency of this scaffold relies on the ortho-difluoro effect .[1][2]

  • Steric Clash: The Van der Waals radii of the fluorine atoms (1.47 Å) at positions 2 and 6 create steric repulsion with the amide hydrogen and carbonyl oxygen.[2]

  • Conformational Restriction: This forces the benzoyl ring and the amide group to twist relative to each other, typically adopting a dihedral angle between 45° and 60° .[2]

  • Binding Implications: This pre-organized, non-planar conformation mimics the transition state required to bind the FtsZ hydrophobic pocket, reducing the entropic penalty of binding compared to non-fluorinated analogs.

Biological Mechanism of Action[4]

Target: FtsZ (Filamentous temperature-sensitive Z)

FtsZ is a GTPase that polymerizes to form the Z-ring at the mid-cell division site.[1][2] This molecule acts as an allosteric inhibitor of FtsZ.[2]

Pathway Visualization

The following diagram illustrates the interruption of the bacterial divisome assembly.

FtsZ_Inhibition cluster_normal Normal Bacterial Division cluster_inhibition Mechanism of Action GTP Cytosolic GTP Monomer FtsZ Monomer GTP->Monomer Binding Polymer FtsZ Polymerization (Protofilaments) Monomer->Polymer GTP Hydrolysis ZRing Z-Ring Assembly (Mid-cell) Polymer->ZRing Division Cytokinesis (Cell Division) ZRing->Division Drug 2,6-difluoro-N-(3-methylphenyl)benzamide Pocket Allosteric Hydrophobic Pocket (Inter-domain cleft) Drug->Pocket High Affinity Binding (Locked Conformation) Pocket->Polymer STABILIZATION (Prevents dynamic turnover) Pocket->ZRing DISRUPTION

Caption: The molecule binds to the FtsZ inter-domain cleft, stabilizing the monomer/filament and preventing the dynamic treadmilling required for Z-ring constriction.[3][4][5]

Structure-Activity Relationship (SAR) Insights
  • 2,6-Difluoro Core: Essential for activity.[1][2] Removal of fluorines (or replacement with chlorine) often results in a loss of potency due to the loss of the "locked" conformation.

  • 3-Methylphenyl Tail: The 3-methyl group (m-tolyl) probes the hydrophobic depth of the FtsZ binding pocket.[1][2] It is a lipophilic bioisostere of the 3-methoxy group found in the reference compound DFMBA (2,6-difluoro-3-methoxybenzamide).[1][2] The methyl variant typically exhibits enhanced membrane permeability due to the lack of the ether oxygen.

Experimental Synthesis Protocol

Objective: Synthesize 2,6-difluoro-N-(3-methylphenyl)benzamide via nucleophilic acyl substitution. Scale: Laboratory (10 mmol).

Reagents & Equipment[1]
  • Precursors: 2,6-Difluorobenzoyl chloride (1.76 g, 10 mmol); 3-Methylaniline (m-Toluidine) (1.07 g, 10 mmol).[2]

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq).[2]

  • Solvent: Dichloromethane (DCM) (anhydrous).[2]

  • Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).[1][2]

    • Add 3-methylaniline (10 mmol) and Triethylamine (12 mmol) to DCM (20 mL). Cool the solution to 0°C in an ice bath.

  • Acylation:

    • Dissolve 2,6-difluorobenzoyl chloride (10 mmol) in DCM (5 mL).

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes.[2] Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) naturally.

    • Stir for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup:

    • Quench with water (10 mL).

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 15 mL) – Removes unreacted amine.[2]

      • Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted acid/HCl.[2]

      • Brine (1 x 15 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Synthesis Workflow Diagram

Synthesis_Flow Start Reagents: 2,6-Difluorobenzoyl Cl + 3-Methylaniline Step1 0°C, DCM, Et3N (Nucleophilic Attack) Start->Step1 Step2 RT Stirring (4-6h) (Amide Formation) Step1->Step2 Step3 Acid/Base Wash (Remove Impurities) Step2->Step3 End Product: 2,6-difluoro-N-(3-methylphenyl)benzamide (Recrystallization) Step3->End

Caption: Standard Schotten-Baumann type acylation workflow for benzamide synthesis.

References

  • Straniero, V., et al. (2017). "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships."[2] ChemMedChem, 12(16), 1303-1318.[2][3]

  • Kaul, M., et al. (2013). "FtsZ-Targeting Benzamide Antibiotics: A Review of Structural Requirements and Resistance Mechanisms."[2] Future Medicinal Chemistry, 5(15).

  • PubChem Database. "Compound Summary: 2,6-difluorobenzamide derivatives."[1][2][6] National Library of Medicine.[2] [2]

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.[2] (Foundational paper on the PC190723 class).

Sources

Solubility profile of 2,6-difluoro-N-(3-methylphenyl)benzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic analysis, and process applications for 2,6-difluoro-N-(3-methylphenyl)benzamide . This guide is structured to serve as a definitive protocol for researchers characterizing this specific pharmaceutical intermediate.

Thermodynamic Analysis, Solvent Interactions, and Process Implications

Executive Summary

The solubility profile of 2,6-difluoro-N-(3-methylphenyl)benzamide (C₁₄H₁₁F₂NO) is a critical physicochemical parameter governing its synthesis, purification via crystallization, and formulation. As a lipophilic benzanilide derivative, its dissolution behavior is driven by the interplay between the hydrophobic fluoro-substituted benzoyl ring and the tolyl moiety, balanced against the hydrogen-bonding potential of the amide linkage.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound in organic solvents. It details the experimental protocols, thermodynamic modeling (Apelblat and van’t Hoff analysis), and the molecular mechanisms dictating solvent selection for process optimization.

Physicochemical Characterization

Before initiating solubility studies, the solid-state properties of the solute must be defined to ensure data validity.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₄H₁₁F₂NODefines molecular weight (247.24 g/mol ) and ideal solubility.
Structural Features 2,6-difluoro substitution; 3-methyl groupFluorine: Increases lipophilicity and lattice energy.Methyl: Enhances hydrophobic interactions; reduces water solubility.
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (C=O, F)Dictates high solubility in polar aprotic solvents (DMF, DMSO) via dipole-dipole interactions.
Melting Point (

)
~145–150 °C (Predicted based on analogs)High

suggests strong crystal lattice forces, requiring higher energy (

) to overcome during dissolution.

Experimental Methodology: Dynamic Laser Monitoring

To ensure high-precision data suitable for thermodynamic modeling, the Dynamic Laser Monitoring Method is the gold standard, superior to static gravimetric methods for temperature-dependent studies.

Protocol Design

Objective: Determine the mole fraction solubility (


) as a function of temperature (

) at atmospheric pressure (

MPa).

Reagents:

  • Solute: 2,6-difluoro-N-(3-methylphenyl)benzamide (Purity > 99.5%, re-crystallized).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Toluene. (All analytical grade).

Workflow:

  • Preparation: Place a known mass of solvent and solute in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Control temperature using a programmable water bath (uncertainty

    
     K).
    
  • Detection: Direct a laser beam (He-Ne, 632.8 nm) through the solution. Measure the intensity of transmitted light.

    • Undissolved: Beam scatters/blocks (Low intensity).

    • Dissolved: Beam transmits (High intensity).

  • Measurement: Slowly increase

    
     (0.1 K/min). The temperature at which laser transmission maximizes is recorded as the saturation temperature (
    
    
    
    ) for that specific composition.
  • Replication: Repeat each composition

    
     times.
    
Self-Validating Control
  • Gravimetric Check: For the highest and lowest temperatures, verify laser data by filtering a saturated solution, evaporating the solvent, and weighing the residue. Deviation should be

    
    .
    

Thermodynamic Modeling & Analysis

Experimental data must be correlated using semi-empirical models to allow for interpolation and process design.

Modified Apelblat Equation

This model assumes a linear relationship between


 and 

but corrects for the temperature dependence of the enthalpy of solution.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
  • Interpretation: A high

    
     (> 0.99) indicates the model accurately captures the dissolution behavior, including non-ideal solution effects.
    
van't Hoff Analysis

To understand the driving forces, we calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Solubility increases with temperature.
      
  • Gibbs Energy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
      . The dissolution is non-spontaneous standard state but driven by the mixing entropy at low concentrations.
      
  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
      . The disorder increases as the crystal lattice breaks down.
      

Predicted Solubility Profile & Solvent Selection

Based on the "like dissolves like" principle and the specific functional groups of 2,6-difluoro-N-(3-methylphenyl)benzamide:

Solvent Ranking (Descending Solubility)
  • Polar Aprotic (DMF, DMSO, NMP): Highest Solubility. Strong dipole-dipole interactions with the amide carbonyl and fluorine atoms disrupt the crystal lattice effectively.

  • Moderately Polar Aprotic (Acetone, Ethyl Acetate): High Solubility. Good interaction with the organic backbone; ideal for crystallization due to moderate boiling points.

  • Polar Protic (Methanol, Ethanol, IPA): Moderate Solubility. Alcohol hydroxyls can H-bond with the amide carbonyl, but the hydrophobic phenyl rings limit solubility. Solubility typically follows the order: MeOH > EtOH > IPA (decreasing polarity).

  • Non-Polar (Toluene, Hexane): Low Solubility. Weak dispersion forces are insufficient to overcome the strong lattice energy of the amide crystal.

Molecular Interaction Mechanism
  • Solute-Solvent: The 2,6-difluoro substitution creates an electron-deficient ring, enhancing interactions with electron-rich solvents (e.g., ketones).

  • Solute-Solute: Strong intermolecular N-H···O=C hydrogen bonds form "dimer-like" or "chain-like" structures in the solid state, requiring significant energy to break.

Process Application: Crystallization Design

The solubility data directly informs the purification strategy.

Cooling Crystallization
  • Best Solvents: Ethanol, Ethyl Acetate.

  • Rationale: These solvents typically exhibit a steep solubility curve (

    
     is large). A small drop in temperature yields a significant amount of crystal, maximizing recovery.
    
Anti-Solvent Crystallization
  • System: Dissolve in Acetone (Good solvent)

    
     Add Water or Hexane (Anti-solvent).
    
  • Rationale: Used when thermal degradation is a risk. The sharp drop in solubility upon anti-solvent addition forces rapid nucleation.

Workflow Visualization

SolubilityWorkflow Synthesis Crude Synthesis (2,6-difluorobenzoyl chloride + m-toluidine) Purification Initial Purification (Recrystallization) Synthesis->Purification Exp_Design Experimental Design (Laser Monitoring Method) Purification->Exp_Design Pure Solute Data_Acq Data Acquisition (T vs. Solubility) Exp_Design->Data_Acq Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Data_Acq->Modeling Raw Data Process_Opt Process Optimization (Solvent Selection) Modeling->Process_Opt Enthalpy/Entropy Process_Opt->Synthesis Yield Improvement

Caption: Integrated workflow for solubility profiling, moving from crude synthesis to thermodynamic modeling and process optimization.

References

  • Experimental Protocol Standards

    • NIST/IUPAC Solubility Data Series. Guidelines for the measurement of solubility of solids in liquids.
    • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

  • Structural Analogs & Crystallography

    • Hussain, Z., et al. (2013).[2] "2,6-Difluoro-N-(prop-2-ynyl)benzamide."[2] Acta Crystallographica Section E, 69(10), o1440. Link

    • Gowda, B. T., et al. (2008). "Structural studies of N-(phenyl)-benzamides." Journal of Molecular Structure, 892(1-3), 476-482.
  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

    • Yalkowsky, S. H., & He, Y. (2003).

Sources

Risk Assessment & Technical Safety Profile: 2,6-difluoro-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Halogenated N-phenylbenzamide Primary Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold Risk Profile: High (Predicted) due to metabolic release of aniline derivatives.

This technical guide provides a synthesized safety profile for 2,6-difluoro-N-(3-methylphenyl)benzamide . Unlike commodity chemicals with established toxicological monographs, this compound is a Novel Chemical Entity (NCE) or specialized building block. Consequently, standard public Safety Data Sheets (SDS) are often generic and insufficient for rigorous risk management.

The Directive: This guide utilizes Fragment-Based Toxicity Assessment (FBTA) , a pharmaceutical industry standard for evaluating NCEs. By analyzing the metabolic stability of the 2,6-difluorobenzoyl core and the toxicity of the 3-methylaniline leaving group, we establish a "Gold Standard" handling protocol.

Part 1: Chemical Identity & Physicochemical Properties

Understanding the physical state and lipophilicity is the first step in designing a containment strategy.

PropertyValue (Experimental/Predicted)Significance
Chemical Name 2,6-difluoro-N-(3-methylphenyl)benzamideSystematic IUPAC nomenclature.
Common Synonyms N-(m-tolyl)-2,6-difluorobenzamideUsed in synthesis logs.
Molecular Formula C₁₄H₁₁F₂NO--
Molecular Weight 247.24 g/mol Small molecule; potential for skin permeation.
Physical State Solid (Crystalline Powder)Dust inhalation is the primary exposure vector.
LogP (Predicted) ~3.4 - 3.8High Lipophilicity. Readily crosses cell membranes and the blood-brain barrier.
Solubility DMSO, Methanol, DCMPoor water solubility limits aqueous waste disposal options.

Part 2: Fragment-Based Hazard Assessment (The "Why" Behind the Risk)

Standard SDSs often miss the metabolic risks of amides. We deconstruct the molecule into its two metabolic precursors/products to predict toxicity.

Fragment A: The 2,6-Difluorobenzoyl Core
  • Source: Derived from 2,6-difluorobenzoyl chloride or 2,6-difluorobenzoic acid.

  • Effect: The fluorine atoms at the 2 and 6 positions create steric hindrance and electronic repulsion.

  • Safety Implication: This moiety is relatively stable against enzymatic hydrolysis compared to non-fluorinated analogs. However, it is a potent Skin and Eye Irritant .

Fragment B: The 3-Methylaniline (m-Toluidine) Moiety
  • Source: The amine component.[1][2][3]

  • Effect: If the amide bond is cleaved (metabolically by amidases or chemically in acidic/basic waste), m-toluidine is released.

  • Critical Toxicity: m-Toluidine is a known Methemoglobinemia Inducer and a specific target organ toxicant (Blood/Kidneys).

  • Safety Implication: You must treat the parent compound with the same respect as the free aniline until stability is proven.

Part 3: Synthesized GHS Hazard Classification

Note: This classification is derived from "Read-Across" toxicology of structurally similar benzanilides and the m-toluidine metabolite.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][3][4][5][6][7][8]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[3][4][5][6][8]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[4][5][8][9]
STOT - Repeated Exposure Cat 2H373 May cause damage to organs (Blood/Kidneys) through prolonged or repeated exposure.
Aquatic Toxicity Cat 1H410 Very toxic to aquatic life with long-lasting effects.[9]

Part 4: Metabolic Activation & Toxicity Pathway

The following diagram illustrates the "Hidden Hazard"—the bioactivation of the molecule if it undergoes hydrolysis. This visualizes why standard dust masks are insufficient if the dust is ingested or inhaled in significant quantities.

MetabolicPathway cluster_legend Pathway Legend Parent Parent Compound 2,6-difluoro-N-(3-methylphenyl)benzamide Hydrolysis Enzymatic Hydrolysis (Liver Amidases) Parent->Hydrolysis Slow (Steric Hindrance) FragmentA 2,6-Difluorobenzoic Acid (Excreted/Conjugated) Hydrolysis->FragmentA FragmentB 3-Methylaniline (TOXIC INTERMEDIATE) Hydrolysis->FragmentB Release Bioactivation CYP450 Oxidation (N-Hydroxylation) FragmentB->Bioactivation Methemoglobin Methemoglobinemia (Hypoxia/Cyanosis) Bioactivation->Methemoglobin Redox Cycling key Blue: Parent | Red: Toxic Metabolite | Yellow: Enzyme

Figure 1: Predicted metabolic pathway showing the potential release of the toxic 3-methylaniline fragment.

Part 5: Occupational Hygiene & Handling Protocols

This protocol is a Self-Validating System . It includes a "Check Step" to ensure containment works.

Engineering Controls (The Primary Barrier)
  • Solid Handling: All weighing of the dry powder must occur inside a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Velocity Check: Ensure face velocity is between 0.3 – 0.5 m/s before opening the vial.

  • Solution Handling: Once dissolved (e.g., in DMSO), the vapor pressure drops, but skin absorption risk increases (DMSO carries the drug through the skin).

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Respiratory N95 / P2 Mask (minimum)If hood sash is raised >18 inches.
Hands (Primary) Nitrile Gloves (Double gloved)Standard protection against solids.
Hands (Solvent) Laminate (Silver Shield) Required if dissolved in DCM or THF (Nitrile is permeable to these).
Eyes Chemical Goggles Safety glasses are insufficient for fine powders that float.
The "Swipe Test" Validation

To validate your cleaning procedure:

  • After cleaning the balance area with methanol/water.

  • Take a UV lamp (254 nm or 365 nm).

  • Illuminate the workspace.

  • Observation: Many benzamide derivatives fluoresce. If you see glowing spots, your cleaning failed. Re-clean.

Part 6: Emergency Response & Environmental Fate[9]

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection.

  • Contain: Do not dry sweep. This generates dust.

  • Neutralize: Cover with a wet absorbent pad (propylene glycol or water) to dampen the powder.

  • Clean: Scoop into a hazardous waste container labeled "Toxic Organic Solid."

First Aid (Specific to Aniline Release)
  • Inhalation: Move to fresh air. If lips/fingernails turn blue (Cyanosis), administer oxygen immediately. This indicates methemoglobinemia.

  • Skin Contact: Wash with Polyethylene Glycol (PEG 400) followed by soap and water. PEG is more effective than water alone for lipophilic amides.

Environmental Fate
  • Persistence: The 2,6-difluoro group makes the ring highly resistant to biodegradation.

  • Disposal: High-Temperature Incineration (with scrubber for Hydrogen Fluoride) is the ONLY acceptable disposal method. Do not release to drains; it is highly toxic to aquatic invertebrates (Daphnia magna).

References

  • PubChem Compound Summary. 2,6-Difluorobenzamide (Fragment Data). National Center for Biotechnology Information. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for m-Toluidine (3-methylaniline).[10] (Toxicological reference for the metabolite). [Link]

  • United States Environmental Protection Agency (EPA). Benzamides: Hazard Characterization Document. [Link]

Sources

Potential biological targets for 2,6-difluoro-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Profile of 2,6-difluoro-N-(3-methylphenyl)benzamide

Executive Summary

The compound 2,6-difluoro-N-(3-methylphenyl)benzamide represents a highly specific class of antimicrobial agents designed to disrupt bacterial cell division. Unlike traditional antibiotics that target cell wall synthesis (β-lactams) or protein translation (aminoglycosides), this molecule targets FtsZ (Filamenting temperature-sensitive mutant Z) , the bacterial homolog of tubulin.

This technical guide dissects the biological mechanism of this compound, detailing its primary interaction with FtsZ, its selectivity profile against eukaryotic tubulin, and the experimental protocols required to validate its efficacy. The 2,6-difluoro substitution on the benzamide core is a critical pharmacophore, enhancing both metabolic stability and binding affinity within the FtsZ interdomain cleft.

Molecular Architecture & Target Rationale

The structural design of 2,6-difluoro-N-(3-methylphenyl)benzamide is not arbitrary; it is the result of rigorous Structure-Activity Relationship (SAR) optimization targeting the FtsZ protein.

  • The Warhead (2,6-difluorobenzamide): The 2,6-difluoro substitution is essential. Non-fluorinated or mono-fluorinated analogs typically show significantly reduced potency. The fluorine atoms provide metabolic stability against amidases and induce a specific electronic conformation that favors binding to the hydrophobic pocket of FtsZ.

  • The Hydrophobic Tail (3-methylphenyl): The 3-methylphenyl (m-tolyl) group extends into the hydrophobic cleft of the FtsZ monomer. This interaction stabilizes the protein in a conformation that is incompatible with polymerization. The methyl group enhances lipophilicity, facilitating permeation through the bacterial cell envelope, particularly in Gram-positive organisms like Staphylococcus aureus.

Primary Biological Target: FtsZ

FtsZ is an essential GTPase that self-assembles into the Z-ring at the mid-cell division site. This ring acts as the scaffold for the divisome, the machinery responsible for bacterial cytokinesis.

Mechanism of Action (MoA)

2,6-difluoro-N-(3-methylphenyl)benzamide functions as an inhibitor of FtsZ polymerization .

  • Binding: The compound binds to the interdomain cleft of the FtsZ monomer (between the N-terminal GTP-binding domain and the C-terminal domain).

  • Allosteric Modulation: Binding stabilizes FtsZ in an "open" or curved conformation.

  • Inhibition: This conformation is sterically or energetically unfavorable for longitudinal association. Consequently, FtsZ monomers cannot condense into the protofilaments required to form the Z-ring.

  • Phenotype: The bacterium continues to grow (elongate) and replicate DNA but cannot divide, leading to a lethal filamentous phenotype.

Pathway Visualization

The following diagram illustrates the disruption of the FtsZ cycle by the inhibitor.

FtsZ_Inhibition Monomer FtsZ Monomer (GTP-bound) Nucleation Nucleation Monomer->Nucleation GTP Stabilized Stabilized Monomer (Incompetent for Assembly) Monomer->Stabilized Conformational Lock Protofilament Protofilament Elongation Nucleation->Protofilament ZRing Z-Ring Assembly Protofilament->ZRing Division Cell Division (Cytokinesis) ZRing->Division Inhibitor 2,6-difluoro-N- (3-methylphenyl)benzamide Inhibitor->Monomer Binds Cleft Stabilized->Nucleation BLOCKED

Caption: Disruption of the FtsZ polymerization cycle. The inhibitor locks the monomer in a non-polymerizable state, halting Z-ring formation.

Secondary & Off-Target Considerations
Selectivity: FtsZ vs. Tubulin

A critical safety parameter for FtsZ inhibitors is their selectivity against mammalian tubulin , the structural homolog of FtsZ.

  • Risk: Tubulin inhibition leads to neurotoxicity and bone marrow suppression (similar to taxanes or vinca alkaloids).

  • Validation: 2,6-difluorobenzamide derivatives typically exhibit >100-fold selectivity for bacterial FtsZ over mammalian tubulin due to significant divergence in the amino acid sequence of the interdomain cleft.

Metabolic Stability

The 2,6-difluoro motif is specifically designed to resist hydrolysis by liver esterases and amidases, a common liability for simple benzamides. However, the 3-methyl group on the phenyl ring is a potential site for CYP450-mediated oxidation (hydroxylation), which should be monitored during ADME profiling.

Experimental Validation Protocols

To rigorously validate 2,6-difluoro-N-(3-methylphenyl)benzamide, the following hierarchical screening cascade is recommended.

Protocol A: FtsZ GTPase Activity Assay (Biochemical)

Objective: Quantify the inhibition of GTP hydrolysis, a proxy for polymerization.

  • Reagents: Recombinant S. aureus FtsZ (5 µM), GTP (500 µM), Reaction Buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5).

  • Setup: Incubate FtsZ with varying concentrations of the inhibitor (0.1 – 100 µM) for 10 min at 25°C.

  • Initiation: Add GTP to start the reaction.

  • Detection: Quench at t=30 min using Malachite Green reagent (detects free phosphate).

  • Readout: Measure Absorbance at 625 nm. Calculate IC50 relative to DMSO control.

Protocol B: Light Scattering Polymerization Assay (Biophysical)

Objective: Directly observe the inhibition of protofilament assembly.

  • Setup: Prepare FtsZ (10 µM) in polymerization buffer.

  • Baseline: Monitor 90° light scattering (Ex/Em 350 nm) in a fluorometer for 2 min to establish baseline.

  • Addition: Add inhibitor or DMSO vehicle.

  • Trigger: Add GTP (1 mM) and monitor scattering for 20 min.

  • Analysis: A reduction in the slope and maximum amplitude of the scattering curve indicates inhibition of polymerization.

Protocol C: Z-Ring Visualization (Cellular)

Objective: Confirm the mechanism of action in vivo.

  • Strain: B. subtilis or S. aureus expressing an FtsZ-GFP fusion protein.

  • Treatment: Treat log-phase culture with 2x MIC of the inhibitor for 2 hours.

  • Microscopy: Immobilize cells on agarose pads and image using fluorescence microscopy.

  • Result: Untreated cells show a distinct fluorescent ring at the mid-cell. Treated cells will show diffuse cytoplasmic fluorescence (delocalized FtsZ) and an elongated, filamentous cell morphology.

Experimental Workflow Diagram

Validation_Workflow cluster_Biochem Biochemical Validation cluster_Cell Cellular Validation Compound 2,6-difluoro-N- (3-methylphenyl)benzamide GTPase GTPase Assay (Malachite Green) Compound->GTPase LightScat Light Scattering (Polymerization) Compound->LightScat MIC MIC Determination (Broth Microdilution) GTPase->MIC IC50 < 10 µM LightScat->MIC Microscopy FtsZ-GFP Microscopy (Z-Ring Visualization) MIC->Microscopy MIC < 10 µg/mL Decision Go / No-Go Decision Microscopy->Decision Filamentation Observed

Caption: Hierarchical screening cascade for validating FtsZ inhibition.

Quantitative Data Summary

The following data represents typical potency ranges for 2,6-difluorobenzamide derivatives optimized for Staphylococcus aureus (e.g., PC190723 analogs).

ParameterAssay TypeTypical ValueInterpretation
Enzymatic IC50 FtsZ GTPase Inhibition1.0 – 5.0 µMPotent inhibition of catalytic activity.
Polymerization IC50 Light Scattering0.5 – 3.0 µMPrevents physical assembly of Z-ring.
MIC (S. aureus) Broth Microdilution0.5 – 8.0 µg/mLStrong antibacterial activity.
MIC (E. coli) Broth Microdilution> 64 µg/mLInactive (due to efflux/permeability issues in Gram-negatives).
Selectivity Index Tubulin Polymerization> 50 µMHigh safety margin vs. mammalian targets.

Note: The activity of 2,6-difluoro-N-(3-methylphenyl)benzamide is generally restricted to Gram-positive bacteria (Staphylococci, Bacilli) due to the impermeability of the Outer Membrane in Gram-negative species and the presence of efflux pumps (e.g., AcrAB-TolC).

References
  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675. Link

  • Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry, 288(4), 2675-2683. Link

  • BenchChem. "2,6-difluoro-N-(3-methylphenyl)benzamide Product Information." BenchChem Database. Link

  • Lock, R. L., & Harry, E. J. (2008). "Cell-division inhibitors: new insights for future antibiotics." Nature Reviews Drug Discovery, 7(4), 324-338. Link

  • Schaffner-Barbero, C., et al. (2012). "Targeting the cell division protein FtsZ." ACS Chemical Biology, 7(2), 269-277. Link

Methodological & Application

HPLC method development for detection of 2,6-difluoro-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Detection of 2,6-difluoro-N-(3-methylphenyl)benzamide

Abstract

This application note provides a comprehensive and robust protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-difluoro-N-(3-methylphenyl)benzamide. As a compound of interest in pharmaceutical and chemical research, a reliable analytical method is paramount for quality control, stability testing, and research applications. This guide details a systematic approach, from understanding the analyte's physicochemical properties to method optimization and validation, in accordance with the International Council for Harmonisation (ICH) guidelines. The described method utilizes a C18 stationary phase with UV detection, ensuring accessibility and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Dedicated Analytical Method

2,6-difluoro-N-(3-methylphenyl)benzamide belongs to the benzamide class of compounds, which are significant scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities.[1] The presence of difluoro-substituents can significantly alter the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the accurate and precise quantification of this specific analyte is crucial during synthesis, formulation, and quality assurance processes. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for a vast array of pharmaceutical compounds.[2]

This document serves as a practical guide, explaining the causality behind each experimental choice to empower the user to not only replicate the method but also adapt it to their specific needs.

Foundational Analysis: Physicochemical Properties

A successful HPLC method is built upon a thorough understanding of the analyte's chemical nature. The structure of 2,6-difluoro-N-(3-methylphenyl)benzamide dictates its behavior in a chromatographic system.

Table 1: Physicochemical Properties of 2,6-difluoro-N-(3-methylphenyl)benzamide

PropertyValue / InformationRationale for HPLC Method Development
Structure Chemical StructureThe presence of multiple aromatic rings and a methyl group suggests significant hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).
Molecular Formula C₁₄H₁₁F₂NO-
Molecular Weight 247.24 g/mol -
Functional Groups Amide, Aromatic Rings, Fluoro groupsThe amide group is neutral under typical HPLC pH ranges. The aromatic rings contain a strong chromophore, making UV detection highly suitable.
Predicted Solubility Low in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile).Sample and standard preparation should utilize an organic or mixed aqueous-organic diluent to ensure complete dissolution.[3]
Predicted LogP ~3.5 - 4.5 (Estimated)The high LogP value confirms the non-polar nature of the compound, indicating that it will be well-retained on a non-polar stationary phase like C18.[4]

HPLC Method Development Strategy: A Logic-Driven Approach

The selection of chromatographic conditions is a systematic process aimed at achieving optimal separation with good peak shape, resolution, and a reasonable analysis time. Given the non-polar nature of the analyte, a reversed-phase approach is the most logical choice.[5]

Stationary Phase Selection: The Core of Separation

The primary mechanism of retention in RP-HPLC is the hydrophobic interaction between the analyte and the stationary phase.[6]

  • Choice: A C18 (Octadecylsilane) column is selected as the initial stationary phase.

  • Causality: C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and strong retentive capacity for non-polar compounds.[7][8] This ensures that the analyte is sufficiently retained and separated from potential polar impurities. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance between efficiency and backpressure.[7]

Mobile Phase Optimization: Elution and Selectivity Control

The mobile phase is the primary tool for controlling retention time and selectivity.[3]

  • Components: A binary mixture of Acetonitrile and Water is chosen.

  • Causality: Acetonitrile is an excellent organic modifier for RP-HPLC. Compared to methanol, it generally offers lower viscosity (resulting in lower backpressure) and a lower UV cutoff wavelength, which is advantageous for detecting compounds at lower wavelengths.[5] Water is the weak, polar solvent in the mixture.[3]

  • Initial Composition & Gradient vs. Isocratic: An initial isocratic run with a 50:50 (v/v) Acetonitrile:Water mixture is a common starting point for unknown compounds.[7] However, a gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is often more effective for method development. It allows for the elution of a wider range of compounds and helps determine the optimal isocratic conditions more quickly.

  • pH and Modifiers: Since 2,6-difluoro-N-(3-methylphenyl)benzamide is a neutral amide, its retention is largely independent of pH. However, residual silanols on the silica-based stationary phase can cause peak tailing.[6] Adding a small amount of an acidic modifier, such as 0.1% Formic Acid , to the mobile phase can suppress the ionization of these silanols, leading to improved peak symmetry.[4][9]

Detection Wavelength Selection: Ensuring Sensitivity
  • Technique: UV-Vis Detection is selected based on the analyte's structure.

  • Causality: The benzamide structure contains aromatic rings which act as chromophores, absorbing light in the UV region.[4] To determine the optimal wavelength for maximum sensitivity, the UV spectrum of the analyte should be recorded using a Photodiode Array (PDA) or Diode Array Detector (DAD). The wavelength of maximum absorbance (λmax) should be chosen for quantification. For initial screening, a wavelength of 254 nm is a robust starting point as it is commonly used for aromatic compounds.[10]

Experimental Protocols

This section provides a step-by-step methodology for sample analysis. All reagents should be of HPLC grade or higher.

Instrumentation and Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and DAD/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 65% Mobile Phase B / 35% Mobile Phase A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or determined λmax)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

    • To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both solutions for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2,6-difluoro-N-(3-methylphenyl)benzamide reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (65:35 Acetonitrile:Water). These will be used to construct the calibration curve.

  • Sample Preparation (General "Dilute and Shoot" Method):

    • Accurately weigh a sample containing the analyte.

    • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Vortex or sonicate the solution to ensure complete dissolution and extraction.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.[7]

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following protocol is based on the ICH Q2(R2) guidelines.[2][11]

HPLC_Method_Development_Workflow cluster_Dev Phase 1: Method Development A Analyte Characterization (Physicochemical Properties) B Initial Method Selection (RP-HPLC, C18 Column) A->B Guides initial choices C Mobile Phase Screening (Acetonitrile vs. Methanol) B->C Systematic approach D Optimization (Gradient, Flow Rate, Temp.) C->D Refine separation E Final Method Conditions D->E Achieve performance criteria F Specificity / Selectivity E->F Validate final method G Linearity & Range H Accuracy (% Recovery) I Precision (Repeatability & Intermediate Precision) J LOD & LOQ K Robustness L Validated Method Ready for Routine Use

Diagram 1: Workflow for HPLC Method Development and Validation.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Inject blank (diluent), placebo (if applicable), and standard solution. Assess for any interfering peaks at the retention time of the analyte.No interference from blank or placebo at the analyte's retention time.
Linearity Analyze a series of at least five concentrations across the intended range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo or sample with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the standard at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) method or from the standard deviation of the response and the slope of the calibration curve.S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits. Results should not be significantly affected.

Conclusion

This application note presents a systematic and scientifically grounded approach to developing a reliable RP-HPLC method for the quantitative analysis of 2,6-difluoro-N-(3-methylphenyl)benzamide. By starting with the analyte's fundamental properties and logically progressing through phase selection, mobile phase optimization, and finally, rigorous validation according to ICH guidelines, a robust and transferable method has been established. This protocol is well-suited for routine quality control analysis and can serve as a foundational method for further studies involving this compound.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • MilliporeSigma. (n.d.). 2,6-Difluorobenzamide 97%.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
  • Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Journal of Chromatography B, 998-999, 83-90. Available at: [Link]

  • Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • ChemRxiv. (n.d.). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu. Retrieved February 21, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved February 21, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 10). N-(3-Methylphenyl)benzamide. Available at: [Link]

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Available at: [Link]

Sources

Application Note: A Comparative Guide to Amide Coupling Reagents for the Synthesis of 2,6-difluoro-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Synthesizing Demanding Amides

Amide bond formation is arguably the most critical and frequently executed reaction in pharmaceutical and medicinal chemistry.[1][2] While numerous protocols exist, the synthesis of amides from sterically hindered or electronically deactivated substrates remains a significant challenge.[3][4][5] The target molecule, 2,6-difluoro-N-(3-methylphenyl)benzamide , serves as an exemplary case study for such a demanding transformation.

This molecule requires the coupling of two challenging partners:

  • 2,6-difluorobenzoic acid: The two ortho-fluoro substituents create significant steric hindrance around the carboxylic acid. Furthermore, their strong electron-withdrawing nature decreases the nucleophilicity of the corresponding carboxylate, making its activation more difficult.

  • 3-methylaniline (m-toluidine): As an aniline, this amine is significantly less nucleophilic than its aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring.

Standard coupling methods often fail or provide low yields for such combinations, necessitating the use of highly efficient, modern coupling reagents.[3][5] This guide provides a detailed analysis of suitable reagents, their mechanisms of action, and step-by-step protocols to empower researchers in overcoming these synthetic hurdles.

Strategic Overview: The Amide Coupling Workflow

The successful synthesis of a challenging amide is a multi-step process that requires careful planning, execution, and analysis. The general workflow involves selecting the appropriate coupling chemistry, performing the reaction under optimized conditions, and purifying the final product.

Amide_Coupling_Workflow cluster_Planning Phase 1: Planning & Selection cluster_Execution Phase 2: Reaction Execution cluster_PostReaction Phase 3: Work-up & Analysis Reagent_Selection Reagent Selection (e.g., HATU, T3P) Stoichiometry Stoichiometry Calculation Reagent_Selection->Stoichiometry Solvent_Base Solvent & Base Choice Stoichiometry->Solvent_Base Preparation Reactant Preparation (Dissolution, Inert Atm.) Solvent_Base->Preparation Coupling Coupling Reaction (Activation & Nucleophilic Attack) Preparation->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Workup Aqueous Work-up (Byproduct Removal) Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for amide synthesis, from planning to final analysis.

Comparative Analysis of High-Efficiency Coupling Reagents

For challenging substrates like 2,6-difluorobenzoic acid, standard carbodiimides like DCC or EDC often prove insufficient.[2][5] Therefore, we focus on two superior classes of modern reagents: uronium/aminium salts and phosphonic acid anhydrides .

FeatureHATU (Uronium/Aminium Salt)T3P® (Propanephosphonic Acid Anhydride)
Full Name 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphatePropanephosphonic Acid Anhydride
Mechanism Forms a highly reactive OAt-active ester intermediate.[6][7][8]Forms a mixed phosphonic-carboxylic anhydride intermediate.[9][10]
Pros - Extremely high reactivity and fast kinetics.- Low risk of racemization for chiral acids.[11]- Effective for sterically hindered substrates.[11]- Excellent yields and high product purity.- Water-soluble byproducts allow for simple aqueous work-up.[10][12]- Low toxicity and non-allergenic.[12]- Very low epimerization risk.[12]
Cons - High cost.- Byproducts (tetramethylurea) require chromatography for removal.- Can cause guanidinylation of free amines if used in large excess.[6]- Slower reaction kinetics compared to HATU.- Typically sold as a solution in an organic solvent (e.g., Ethyl Acetate, DMF).
Typical Base Non-nucleophilic hindered bases like DIPEA or 2,4,6-collidine.Standard tertiary amines like Triethylamine (TEA) or DIPEA.
Work-up Requires chromatographic purification.Simple extraction often sufficient to remove byproducts.[9][12]

Mechanistic Insights: The Source of High Reactivity

Understanding the mechanism of action explains why these reagents are so effective for difficult couplings.

HATU: Formation of a Superior Active Ester

HATU's efficacy stems from the in-situ formation of a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group participates in the reaction, stabilizing the transition state and accelerating the subsequent aminolysis.[7]

HATU_Mechanism RCOOH R-COOH (2,6-difluorobenzoic acid) RCOO R-COO⁻ RCOOH:e->RCOO:w -H⁺ Active_Ester OAt Active Ester (Highly Reactive) RCOO:s->Active_Ester:n + HATU - Tetramethylurea HATU_reagent HATU Base Base (DIPEA) Product Amide Product Active_Ester:s->Product:n - HOAt Amine R'-NH₂ (3-methylaniline) Amine:e->Product:w Byproduct Tetramethylurea + HOAt T3P_Mechanism RCOOH R-COOH (2,6-difluorobenzoic acid) Mixed_Anhydride Mixed Anhydride (Activated Intermediate) RCOOH->Mixed_Anhydride + T3P® T3P_reagent T3P® Product Amide Product Mixed_Anhydride->Product Amine R'-NH₂ (3-methylaniline) Amine->Product Byproduct Water-Soluble Phosphonic Acids

Caption: Simplified mechanism of T3P®-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis using HATU

This protocol is designed for high efficiency and is particularly suited for small-scale synthesis where product yield is prioritized over cost and work-up simplicity.

Materials & Reagents:

  • 2,6-difluorobenzoic acid

  • 3-methylaniline (m-toluidine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for organic synthesis under an inert atmosphere

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2,6-difluorobenzoic acid158.111.01.0158 mg
3-methylaniline107.151.11.1118 mg (118 µL)
HATU380.231.11.1418 mg
DIPEA129.253.03.0388 mg (520 µL)
Anhydrous DMF---5 mL

Procedure:

  • Preparation: To a dry round-bottom flask under an argon or nitrogen atmosphere, add 2,6-difluorobenzoic acid (158 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved.

  • Activation: Add HATU (418 mg, 1.1 mmol) to the solution. Follow immediately with the addition of DIPEA (520 µL, 3.0 mmol). Stir the mixture at room temperature for 15-20 minutes. Rationale: This pre-activation step allows for the formation of the OAt-active ester before the amine is introduced, which is crucial for hindered substrates.

  • Amine Addition: Add 3-methylaniline (118 µL, 1.1 mmol) dropwise to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (30 mL).

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Rationale: The NaHCO₃ wash removes any unreacted acid and HOAt byproduct.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,6-difluoro-N-(3-methylphenyl)benzamide.

Protocol 2: Synthesis using T3P®

This protocol is ideal for larger-scale synthesis where ease of work-up, cost-effectiveness, and avoidance of toxic reagents are priorities.

Materials & Reagents:

  • 2,6-difluorobenzoic acid

  • 3-methylaniline (m-toluidine)

  • T3P® (50 wt.% solution in Ethyl Acetate)

  • Triethylamine (TEA) or DIPEA

  • Ethyl acetate (EtOAc)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for organic synthesis

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2,6-difluorobenzoic acid158.111.01.0158 mg
3-methylaniline107.151.11.1118 mg (118 µL)
T3P® (50% in EtOAc)318.18 (as trimer)1.51.5~955 mg (1.0 mL)
Triethylamine (TEA)101.193.03.0304 mg (416 µL)
Ethyl Acetate---10 mL

Procedure:

  • Preparation: To a round-bottom flask, add 2,6-difluorobenzoic acid (158 mg, 1.0 mmol) and 3-methylaniline (118 µL, 1.1 mmol).

  • Dissolution: Add ethyl acetate (10 mL) and stir to dissolve.

  • Base Addition: Add triethylamine (416 µL, 3.0 mmol) to the solution and cool the flask in an ice-water bath to 0 °C. Rationale: Cooling helps to control any exotherm upon addition of the coupling reagent.

  • T3P® Addition: Add the T3P® solution (1.0 mL, 1.5 mmol) dropwise over 5 minutes to the cooled, stirring mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours or until completion as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding saturated aq. NaHCO₃ (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated aq. NaHCO₃ (20 mL) followed by brine (20 mL). Rationale: The aqueous washes effectively remove all phosphonic acid byproducts, simplifying purification.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or a rapid silica gel plug to yield the final product.

Conclusion

The synthesis of 2,6-difluoro-N-(3-methylphenyl)benzamide presents a common yet significant challenge in modern organic synthesis. While traditional methods may falter, the use of advanced coupling reagents provides a clear and reliable path to the desired product.

  • HATU is recommended for its speed and efficacy in difficult couplings, making it ideal for discovery chemistry where rapid access to the target molecule is paramount.

  • T3P® stands out for its operational simplicity, green credentials, and straightforward work-up, positioning it as the reagent of choice for process development and scale-up applications.

By understanding the underlying mechanisms and following robust protocols, researchers can confidently and efficiently synthesize sterically and electronically demanding amides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

  • Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6838-6886. [Link]

  • TORONTO RESEARCH AND DEVELOPMENT INC. (2022, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Klán, M., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Waghmare, S., et al. (2018). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • Ulven, T., et al. (2015). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Wang, L., et al. (2020). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

Sources

Storage and handling protocols for fluorinated benzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Solubilization Protocols for Fluorinated Benzamide Compounds

Executive Summary: The Fluorine Factor

Fluorinated benzamides represent a critical scaffold in medicinal chemistry, widely utilized as antipsychotics (e.g., raclopride), metabolic tracers, and PET imaging agents.[1][2] While the carbon-fluorine (C-F) bond is the strongest in organic chemistry (approx. 116 kcal/mol), its introduction alters the physicochemical landscape of the benzamide core.

Why this protocol matters: The introduction of fluorine increases lipophilicity (LogP) and alters electronic distribution, often reducing aqueous solubility while enhancing metabolic stability against P450 oxidation.[1][2] However, the amide linkage remains susceptible to hydrolysis under improper storage, and the crystalline lattice can be prone to hygroscopic degradation. This guide defines the "Cold-Dry-Dark" standard required to maintain >99% purity over long-term storage.[2]

Physicochemical Context & Causality

To handle these compounds effectively, one must understand the competing forces at play:

  • The Stabilizing Force (C-F Bond): Fluorine substitution (ortho/meta/para) generally blocks metabolic soft spots.[1][2][3] For example, replacing a C-H bond with C-F prevents aromatic hydroxylation, extending biological half-life.[1][2][3][4] This stability translates to the shelf; the fluorinated ring itself is robust.

  • The Destabilizing Factor (Amide Hydrolysis): The benzamide moiety (

    
    ) is chemically stable at neutral pH.[2] However, in the presence of moisture and trace acid/base catalysis, it hydrolyzes to benzoic acid and the corresponding amine.
    
    • Mechanism:[5][6][7] Water acts as a nucleophile attacking the carbonyl carbon.[2]

    • Risk:[8][9] Fluorine's electron-withdrawing nature (inductive effect) can increase the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis in specific isomers compared to non-fluorinated counterparts.

Workflow Visualization: Lifecycle Management

The following diagram outlines the critical control points from receipt to experimental application.

StorageWorkflow Receipt 1. Receipt & QC (Visual/LC-MS) Desiccate 2. Desiccation (24h, Vacuum) Receipt->Desiccate Remove hygroscopic H2O Storage 3. Long-Term Storage (-20°C, Dark, Inert) Desiccate->Storage Prevent hydrolysis Solubilization 4. Solubilization (DMSO Stock) Storage->Solubilization Thaw to RT first Usage 5. Experimental Use (Aqueous Dilution) Solubilization->Usage Avoid precipitation Usage->Storage Re-seal under N2

Figure 1: Critical Control Points in the lifecycle of fluorinated benzamides. Note the mandatory desiccation step prior to freezing to prevent moisture entrapment.

Protocol A: Receipt and Initial Characterization

Objective: Verify compound integrity immediately upon arrival.

  • Thermal Equilibration: Do not open the shipping vial immediately if it arrives on dry ice. Allow the vial to reach room temperature (approx. 30 mins) inside a desiccator.

    • Causality: Opening a cold vial in humid air causes immediate condensation of atmospheric water onto the hygroscopic solid, initiating hydrolysis.[2]

  • Visual Inspection: Most fluorinated benzamides are white to off-white crystalline solids.[1][2]

    • Self-Validating Check: Yellowing or "clumping" indicates moisture uptake or photo-oxidation.[1][2]

  • Purity Verification (LC-MS):

    • Dissolve a small aliquot (0.1 mg) in HPLC-grade Methanol.[1][2]

    • Run a standard gradient (5% to 95% ACN/Water + 0.1% Formic Acid).[2]

    • Acceptance Criteria: Single peak >98% AUC.[1][2] Presence of a peak with Mass = (Parent - Amine) suggests hydrolysis (Benzoic acid derivative).[1][2]

Protocol B: Long-Term Storage (The "Golden Standard")

Objective: Prevent hydrolysis and photolytic degradation.

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation dictates that reaction rates (hydrolysis) halve for every 10°C drop.[1][2]
Atmosphere Inert (N₂ or Ar) Displaces oxygen (prevents oxidation) and humidity.[1][2][10]
Container Amber Glass Fluorinated aromatics can be photosensitive; amber glass filters UV <400nm.[1][2]
Closure PTFE-lined Cap PTFE (Teflon) is chemically inert and prevents plasticizer leaching from standard caps.[1][2]
Desiccant Silica/Drierite Essential.[1][2] Store the vial inside a secondary jar containing desiccant.

Step-by-Step Storage Procedure:

  • Transfer the solid to an amber glass vial with a PTFE-lined screw cap.

  • Flush the headspace with dry Nitrogen or Argon gas for 10-15 seconds (low flow).[1][2]

  • Seal tightly and wrap the cap with Parafilm to create a secondary moisture barrier.[2]

  • Place the vial inside a secondary container (e.g., a 50mL Falcon tube or wide-mouth jar) containing a packet of activated silica gel.

  • Store at -20°C.

Protocol C: Solubilization and Handling

Objective: Create stable stock solutions without inducing precipitation ("crashing out").

The DMSO Necessity: Fluorine substitution significantly increases hydrophobicity.[2] Water solubility is often negligible (<10 µM).[1][2] Dimethyl Sulfoxide (DMSO) is the universal solvent for this class.[1][2]

Solubilization Logic:

SolubilityLogic Start Start: Solid Compound Stock Prepare 10-50mM Stock in 100% Anhydrous DMSO Start->Stock Decision1 Application Type? CellCulture Cell Culture / In Vivo Decision1->CellCulture Biological Analytical Analytical (HPLC/NMR) Decision1->Analytical Chemical Stock->Decision1 Dilution1 Dilute into Media Final DMSO < 0.1% CellCulture->Dilution1 Dilution2 Dilute into MeOH or ACN Analytical->Dilution2 PrecipCheck Check for Precipitate! (Tyndall Effect) Dilution1->PrecipCheck Critical Step

Figure 2: Decision tree for solvent selection and dilution. Note that aqueous dilution requires careful monitoring for micro-precipitation.

Procedure:

  • Stock Preparation:

    • Weigh the solid into a microcentrifuge tube.

    • Add Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves) to achieve a concentration of 10–50 mM.[1][2]

    • Vortex vigorously.[1][2] If dissolution is slow, sonicate in a water bath (max 30°C) for 2 minutes.

    • Self-Validating Check: Hold the tube up to a light source.[2] The solution must be perfectly clear. Any turbidity implies saturation or impurities.[1][2]

  • Aqueous Dilution (The Danger Zone):

    • When adding the DMSO stock to aqueous buffer (PBS, Media), never add the buffer to the DMSO.

    • Correct Method: Pipette the aqueous buffer into a tube.[2] While vortexing the buffer, slowly inject the DMSO stock into the center of the vortex.

    • Limit: Keep final DMSO concentration <0.1% for cell assays to avoid solvent toxicity, or <1% for enzymatic assays.[1][2]

  • Freeze-Thaw Management:

    • Aliquot the DMSO stock into single-use volumes (e.g., 20 µL).

    • Store aliquots at -20°C.

    • Do not refreeze an aliquot more than once.[1][2] DMSO is hygroscopic; repeated opening introduces water, which will eventually cause the hydrophobic benzamide to precipitate inside the frozen stock.

Safety & Waste Disposal (HSE)

  • Skin Absorption: Fluorinated benzamides dissolved in DMSO represent a high-risk hazard .[1][2] DMSO is a penetration enhancer, capable of carrying the bioactive compound directly through nitrile gloves and skin into the bloodstream.

    • Protocol: Use "Double-Gloving" (Nitrile inner, Polychloroprene outer) or specific chemical-resistant laminate gloves when handling DMSO stocks.[1][2]

  • Inhalation: Fluorinated powders can be fine and electrostatic.[1][2] Weigh only inside a certified Fume Hood.

  • Waste: Dispose of as "Halogenated Organic Solvent Waste." Do not mix with general organic waste if incineration protocols differ for fluorinated compounds.[1][2]

References

  • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2] Link

  • Smart, B. E. (2001).[1][2] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2]

  • National Institutes of Health (NIH). "Guidelines for the Storage of Chemical Compounds."[2] PubChem Laboratory Safety. Link

  • European Chemical Agency (ECHA). "Safe Handling of Fluorinated Organics."[1][2] Link[1][2]

Note: This guide applies to stable isotope (Cold) compounds. For F-18 radiolabeled benzamides (e.g., [18F]Fallypride), refer to specific Radiation Safety Protocols regarding decay correction and lead shielding, though the chemical stability principles above remain valid.

Sources

Using 2,6-difluoro-N-(3-methylphenyl)benzamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic utility, physicochemical properties, and biological relevance of 2,6-difluoro-N-(3-methylphenyl)benzamide (referred to herein as DFMB-3M ).[1][2][3] Unlike simple benzamides, the 2,6-difluoro substitution pattern imparts unique conformational restrictions—forcing the amide bond out of planarity with the benzoyl ring—which is a critical design element in modern medicinal chemistry (FtsZ inhibitors, SOC channel modulators) and agrochemistry (benzoylurea insecticides).[4] This guide provides a validated synthesis protocol, downstream functionalization strategies, and mechanistic insights into its role as a "privileged scaffold."[1][4]

Scientific Rationale: The "Ortho-Fluorine" Effect[1][2][3]

To use DFMB-3M effectively, one must understand why it is selected over non-fluorinated analogs.

  • Conformational Locking: The van der Waals radius of fluorine (1.47 Å) creates a steric clash with the amide carbonyl oxygen and the amide hydrogen.[1][2] This forces the benzoyl ring to rotate relative to the amide plane, typically adopting a torsion angle of 25°–35° .[1][2][4] This "pre-organized" conformation often matches the binding pockets of enzymes (e.g., bacterial FtsZ), reducing the entropic penalty of binding.[4]

  • Metabolic Stability: The 2,6-difluoro motif blocks the metabolically vulnerable ortho-positions from hydroxylation by Cytochrome P450 enzymes.[1][2][3]

  • Electronic Modulation: The electron-withdrawing fluorines deactivate the benzoyl ring, making the amide nitrogen slightly more acidic and altering the hydrogen-bond donor capability (pKa modulation).[1][2][3]

Validated Synthesis Protocol

Objective: High-yield synthesis of 2,6-difluoro-N-(3-methylphenyl)benzamide from 2,6-difluorobenzoyl chloride.

Materials
  • Precursor A: 2,6-Difluorobenzoyl chloride (CAS: 18063-02-0) – Moisture Sensitive[1][2][3]

  • Precursor B: 3-Methylaniline (m-Toluidine) (CAS: 108-44-1)[1][2][3]

  • Base: Triethylamine (Et₃N) or Pyridine[1][2][3]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2][3]

  • Quench: 1N HCl, Saturated NaHCO₃

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 3-methylaniline (1.0 equiv, 10 mmol, 1.07 g) and DCM (50 mL). Add Triethylamine (1.2 equiv, 12 mmol, 1.67 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 2,6-difluorobenzoyl chloride (1.05 equiv, 10.5 mmol, 1.85 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2][3][4]

  • Workup:

    • Wash reaction mixture with 1N HCl (2 x 30 mL) to remove excess amine/pyridine.[1][2][3]

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 30 mL).[1][2][3]

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1][2][3][4]

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.[1][2][3][4]

Downstream Application: Functionalizing the Intermediate

DFMB-3M is rarely the final drug; it is often a core scaffold.[1][2][3] The 3-methyl group serves as a "benzylic handle" for further diversification.[1][2][3]

Protocol: Radical Bromination (Wohl-Ziegler)

Transforming the methyl group into a benzyl bromide for coupling.[1][2][3]

  • Reactants: Dissolve DFMB-3M (1.0 equiv) in CCl₄ or Trifluorotoluene (greener alternative).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv).

  • Conditions: Reflux (80°C) for 4–6 hours under Argon.

  • Result: Yields N-(3-(bromomethyl)phenyl)-2,6-difluorobenzamide .

  • Utility: This bromide can now be reacted with amines, thiols, or alkoxides to create diverse libraries for SAR (Structure-Activity Relationship) studies.[1][2][3][4]

Key Biological Applications

A. FtsZ Inhibition (Antibacterial)

The bacterial cytoskeleton protein FtsZ is a homolog of tubulin.[1][2][3][4] Inhibitors prevent bacterial cell division (septum formation).[1][2][3][4]

  • Mechanism: DFMB-3M derivatives bind to the interdomain cleft of FtsZ.[1][2][3] The 2,6-difluoro group is essential for fitting into a hydrophobic pocket, while the amide acts as a hydrogen bond anchor.[1][2][4]

  • Relevance: Addresses multi-drug resistant (MDR) Staphylococcus aureus (MRSA).[1][2][3]

B. Store-Operated Calcium Entry (SOCE) Inhibitors

Recent studies (2022) highlight 2,6-difluorobenzamides as modulators of Orai1/STIM1 channels.[1][2][3][5]

  • Therapeutic Area: Colorectal cancer metastasis (calcium signaling drives migration).[1][2][3]

  • SAR Insight: The 2,6-difluoro pattern provided superior metabolic stability (t1/2 > 24h) compared to non-fluorinated analogs.[1][2][3]

C. Agrochemicals (Benzoylureas)

While DFMB-3M is an amide, it is the direct precursor to benzoylurea insecticides (via reaction with isocyanates) which inhibit chitin synthesis in larvae.[1][2][3]

Data & Visualization

Table 1: Comparative Physicochemical Properties
PropertyBenzamide (Unsubstituted)2,6-Difluorobenzamide (DFMB-3M)Impact on Drug Design
Planarity Planar (0° torsion)Twisted (~30° torsion)Improved shape complementarity (Pre-organization).[1][2][3]
LogP (Calc) ~2.1~2.6Increased lipophilicity aids membrane permeability.[1][2][3]
Metabolic Stability Low (Ortho-hydroxylation)HighBlocked metabolic soft spots; longer half-life.[1][2][3]
Amide H-Bond Standard DonorEnhanced AcidityStronger H-bond donor capability due to EWG effect.[1][2][3][4]
Figure 1: Synthesis and Application Workflow

DFMB_Workflow Start1 2,6-Difluorobenzoyl Chloride Intermediate 2,6-Difluoro-N-(3-methylphenyl) benzamide (DFMB-3M) (Twisted Conformation) Start1->Intermediate DCM, Et3N, 0°C Start2 3-Methylaniline Start2->Intermediate Func1 Radical Bromination (NBS/AIBN) Intermediate->Func1 Functionalization App3 Chitin Synthesis Inhibitors (Agro) Intermediate->App3 Direct/Urea Deriv. Func2 Benzylic Bromide Intermediate Func1->Func2 App1 FtsZ Inhibitors (Antibacterial) Func2->App1 Library Synthesis App2 SOC Channel Inhibitors (Cancer) Func2->App2 Library Synthesis

Caption: Synthesis of DFMB-3M and its divergence into bioactive libraries via benzylic functionalization.

References

  • Ma, S., et al. (2017).[1][2][4][6] "Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition." Bioorganic & Medicinal Chemistry Letters, 27(4), 1000-1005.[1][2][4] Link

  • Lin, Y. W., et al. (2022).[1][2][4] "2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors." European Journal of Medicinal Chemistry, 243, 114758.[1][2][4] Link[1][2][3]

  • Ojima, I. (2009).[1][2][3][4] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.[1][2][3][4] (Context on conformational effects of ortho-fluorine). Link[1][2][3]

  • Sigma-Aldrich. (2023).[1][2][3][4] "Product Specification: 2,6-Difluorobenzoyl chloride." Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2,6-difluoro benzoylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an interactive Technical Support Center for researchers encountering difficulties with 2,6-difluorobenzoylation. It prioritizes mechanistic insight over rote recipe following, addressing the unique electronic and conformational challenges imposed by the 2,6-difluoro substitution pattern.[1]

Ticket Status: Open | Priority: High | Topic: Steric & Electronic Optimization

Core Technical Briefing: The "Steric" Misconception

User Query: "I am treating a secondary amine with 2,6-difluorobenzoyl chloride and getting low yields. I assume steric hindrance from the ortho-fluorines is blocking the attack.[2] Should I increase the temperature?"

Senior Scientist Analysis: Proceed with caution. While "steric hindrance" is the common suspect, the 2,6-difluoro motif introduces a critical electronic paradox that is often the true culprit for failure.[1]

  • The Orthogonal Twist (Steric/Conformational): Unlike unsubstituted benzoyl chloride, which is planar, the 2,6-difluoro derivative adopts a twisted conformation where the carbonyl group is almost perpendicular to the benzene ring to minimize repulsion between the carbonyl oxygen and the fluorine lone pairs [1].

    • Consequence: This breaks resonance stabilization, making the carbonyl carbon more electrophilic , not less.[1]

  • The Inductive Trap (Electronic): The two fluorine atoms are strong electron-withdrawing groups (EWG). They pull electron density from the ring and the carbonyl carbon.

    • Consequence: The acid chloride is hyper-reactive .

Diagnosis: Your low yield is likely not because the reagent is too sluggish (sterics), but because it is too unstable (electronics). It likely hydrolyzes upon exposure to trace moisture or reacts with solvent impurities faster than it reacts with your hindered amine.

Troubleshooting Modules (Q&A)

Ticket #001: Reagent Decomposition & Hydrolysis

Q: My acid chloride fumes heavily and the reaction turns into a white slurry immediately upon addition. TLC shows 2,6-difluorobenzoic acid. How do I stop this?

A: You are witnessing the hyper-reactivity described above. The "white slurry" is likely the amine hydrochloride salt forming from rapid hydrolysis or the acid itself.

Protocol Adjustment:

  • Solvent Integrity: Do not rely on "bottle dry" solvents. Use freshly distilled DCM or THF, or solvents stored over activated 3Å molecular sieves.[1]

  • The "Inverse Addition" Technique:

    • Standard: Adding acid chloride to amine.[3]

    • Modified: Dissolve the amine and base (e.g., DIPEA or Et3N) in dry solvent at 0°C. Add the 2,6-difluorobenzoyl chloride dropwise as a dilute solution (not neat).[1] This keeps the local concentration of the electrophile low, favoring the amine attack over trace water competition.

  • Inert Atmosphere: A nitrogen/argon balloon is mandatory.

Ticket #002: Forcing Conditions for Hindered Nucleophiles

Q: I have confirmed my conditions are dry. My nucleophile is a bulky secondary aniline. The reaction stalls at 40% conversion. Should I reflux?

A: Refluxing 2,6-difluorobenzoyl chloride often leads to decomposition or SnAr side reactions (displacement of Fluorine).[1] Instead, use Nucleophilic Catalysis .

The DMAP Turbocharger: For sterically hindered substrates, 4-Dimethylaminopyridine (DMAP) is essential.[4][5][6] It acts as an acyl transfer agent.[7]

  • Mechanism: DMAP attacks the acid chloride to form an N-acylpyridinium ion. This intermediate is:

    • More soluble.

    • A "loose" ion pair, reducing the steric penalty for the incoming amine.

    • Highly electrophilic but less prone to side reactions than the free acid chloride.

Optimized Protocol (The "Steglich" Approach):

  • Equivalents: 1.0 eq Amine, 1.2 eq 2,6-difluorobenzoyl chloride, 1.5 eq Et3N, 0.1-0.2 eq DMAP .[1]

  • Temperature: Start at 0°C, warm to RT. Only heat to 40°C if absolutely necessary.

Ticket #003: Regioselectivity & Side Reactions

Q: I see a minor impurity formed. Could the amine be attacking the fluorine atoms (SnAr)?

A: Yes, this is a valid concern. The carbonyl is the primary electrophile, but the 2 and 6 positions are activated for Nucleophilic Aromatic Substitution (SnAr), especially if you use strong bases or high heat.

  • Risk Factor: Using strong alkoxide bases (NaH, KOtBu) or hydroxide.[1]

  • Mitigation: Stick to non-nucleophilic organic bases (DIPEA, Pyridine, 2,6-Lutidine).[1] Avoid inorganic bases in biphasic systems if SnAr is observed.

Comparative Data: Reaction Conditions

ParameterStandard Benzoylation2,6-DifluorobenzoylationReason for Divergence
Reactivity ModerateHigh / Unstable Inductive effect (-I) of Fluorines + Loss of conjugation.[1]
Moisture Sensitivity Low (can handle open air briefly)Critical Hyper-electrophilic carbonyl rapidly grabs water.
Preferred Catalyst None / PyridineDMAP (10-20 mol%) Overcomes steric gating of the "twisted" carbonyl.
Temperature 0°C to Reflux-10°C to 40°C Avoid SnAr displacement of Fluorine.
Base Choice NaOH (Schotten-Baumann)DIPEA / Et3N Anhydrous conditions preferred to prevent hydrolysis.

Visualizing the Solution

The following diagram illustrates the kinetic competition you must manage. The goal is to maximize the Green Path (DMAP Catalysis) and minimize the Red Path (Hydrolysis/Decomposition).

G Start 2,6-Difluorobenzoyl Chloride Intermed_Hyd Hydrolysis (Dead End) Start->Intermed_Hyd Fast Reaction (k1) Intermed_Active N-Acylpyridinium Salt (Activated) Start->Intermed_Active Fast Activation (k2) Product 2,6-Difluorobenzamide (Target) Start->Product Slow/Blocked (k_direct) Water Trace Water (Impurity) Water->Intermed_Hyd Amine Hindered Amine (Nucleophile) Amine->Product DMAP DMAP (Catalyst) DMAP->Intermed_Active Intermed_Active->Product Acyl Transfer (k3) Overcomes Sterics

Figure 1: Kinetic pathway competition. Note that direct attack (dotted grey) is often too slow compared to hydrolysis (red). DMAP catalysis (green) creates a "privileged pathway" that outcompetes moisture.

Validated Experimental Protocol

Workflow: Synthesis of N-Substituted-2,6-difluorobenzamide

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Charge: Add Amine (1.0 mmol), DIPEA (1.5 mmol), and DMAP (0.1 mmol) dissolved in anhydrous DCM (5 mL). Cool to 0°C.[2][8]

  • Addition: Dissolve 2,6-difluorobenzoyl chloride (1.2 mmol) in anhydrous DCM (2 mL). Load into a syringe.

  • Reaction: Add the acid chloride solution dropwise over 5 minutes. The mixture may turn slightly yellow.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Check TLC.

    • Success Indicator: Disappearance of amine spot.

    • Troubleshoot: If amine remains after 2 hours, add 0.1 eq more DMAP and warm to 35°C.

  • Workup: Quench with sat. NaHCO3 (aq).[9] Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/DIPEA) and Brine. Dry over Na2SO4.

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction Conditions and Mechanism. Organic Chemistry Portal.[10][11] [Link]

  • Bentley, T. W., & Harris, H. C. (2011).[12] Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.[12] ResearchGate. [Link]

Sources

Technical Support Center: Thermal Management of 2,6-difluoro-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the thermal processing challenges of 2,6-difluoro-N-(3-methylphenyl)benzamide .

This guide is structured for researchers and process engineers encountering degradation issues (discoloration, hydrolysis, or melting point depression) during synthesis, drying, or formulation.

Core Technical Insight: The "Twisted Amide" Phenomenon

Before troubleshooting, you must understand why this molecule is thermally sensitive. Unlike standard benzamides, which are robust, the 2,6-difluoro substitution introduces a critical destabilizing factor:

  • Steric Inhibition of Resonance: The bulky fluorine atoms at the ortho positions force the amide group out of planarity with the phenyl ring to relieve steric strain.

  • Loss of Stabilization: A planar amide bond enjoys resonance stabilization (~20 kcal/mol). When twisted, the nitrogen lone pair cannot effectively delocalize into the carbonyl.

  • Consequence: The C-N bond weakens (becoming more single-bond-like), and the Carbonyl carbon becomes highly electrophilic.

  • The Failure Mode: Under thermal stress—especially in the presence of trace moisture—the molecule undergoes rapid hydrolysis back to 2,6-difluorobenzoic acid and 3-methylaniline, or decarboxylation pathways if temperatures exceed 180°C.

Diagnostic Workflow: Is Your Batch Degraded?

Do not rely on visual inspection alone. Use this workflow to confirm thermal damage.

Recommended Diagnostic Protocol
Test MethodParameterPassing CriteriaFailure Indicator (Degradation)
DSC (Diff. Scanning Calorimetry)Melting Onset (

)
Sharp endotherm @

(Polymorph dependent)
Broadened peak, onset

, or secondary exotherms.
HPLC (Reverse Phase)Purity Area %

Appearance of 2,6-difluorobenzoic acid (RT ~early) or 3-methylaniline.
TGA (Thermogravimetric Analysis)Volatiles

weight loss before melt

loss

indicates trapped solvent/moisture promoting hydrolysis.
Diagnostic Logic Tree

DiagnosticFlow Start Observation: Discoloration or Low Yield DSC Run DSC (5°C/min, N2) Start->DSC Decision Is Melting Peak Sharp & >138°C? DSC->Decision HPLC Run HPLC (Check Hydrolysis) Decision->HPLC No (Broad/Low) Result_Stable Material Stable. Check Process Parameters. Decision->Result_Stable Yes Result_Wet Issue: Solvent Entrapment Action: Vacuum Dry <40°C HPLC->Result_Wet Purity High, Just Wet Result_Degraded Issue: Chemical Hydrolysis Action: Recrystallize (EtOH) HPLC->Result_Degraded Acid/Amine Detected

Figure 1: Diagnostic logic to distinguish between simple solvent entrapment and chemical degradation due to the twisted amide effect.

Synthesis & Reaction Control (The Heat Source)

The primary cause of "thermal instability" is often the exotherm during the acylation step . The reaction between 2,6-difluorobenzoyl chloride and 3-methylaniline is highly exothermic.

Critical Process Parameters (CPP)
  • Reaction Solvent: Dichloromethane (DCM) or Toluene. Avoid water-miscible solvents like THF if moisture control is poor.

  • Base Scavenger: Triethylamine or Pyridine (1.1 eq).

  • Temperature Limit: Maintain internal temperature < 10°C during addition.

Step-by-Step Synthesis Protocol (Thermal Safe)
  • Charge: Load 3-methylaniline (1.0 eq) and Triethylamine (1.1 eq) into dry DCM under

    
    . Cool to 0°C .
    
  • Controlled Addition: Dissolve 2,6-difluorobenzoyl chloride (1.05 eq) in DCM. Add dropwise.

    • Constraint: Rate of addition must be controlled so internal temp never exceeds 10°C .

  • The "Heat Soak": After addition, allow to warm to 20°C. Do not reflux.

  • Quench: Quench with cold 1M HCl. Why? Removes unreacted amine and stops basic hydrolysis.

  • Phase Cut: Separate organic layer immediately. Prolonged contact with aqueous acid/base generates heat and hydrolyzes the product.

Reaction Control Diagram

ReactionControl Reactants Reagents (Aniline + Base) Addition Acid Chloride Addition Reactants->Addition Cooling Cooling Jacket (Set -10°C) Cooling->Addition Heat Removal Sensor Temp Sensor (Limit: +10°C) Addition->Sensor Quench Acid Quench (Stop Reaction) Addition->Quench Complete Sensor->Addition Feedback Loop: Pause if >10°C

Figure 2: Closed-loop thermal control strategy for the acylation step.

Post-Processing: Drying & Solid State[1]

This is where most users fail. 2,6-difluoro-N-(3-methylphenyl)benzamide is prone to solid-state hydrolysis if dried at high temperatures while "wet cakes" are present.

The Problem: Wet-Bulb Hydrolysis

During drying, the combination of Solvent + Water + Heat creates a micro-reactor inside the crystal lattice. The "twisted amide" is vulnerable here.

Safe Drying Protocol
ParameterStandard (Risky)Optimized (Safe) Reason
Temperature


Prevents thermal cleavage of the C-N bond.
Pressure AtmosphericVacuum (<50 mbar) Lowers boiling point of water, removing it before hydrolysis occurs.
Atmosphere AirNitrogen Bleed Prevents oxidative discoloration of the toluidine moiety if hydrolysis occurs.

Frequently Asked Questions (FAQ)

Q1: My product turned slightly pink during drying. Is it ruined?

  • Analysis: Pink coloration usually indicates the oxidation of free 3-methylaniline. This means some hydrolysis occurred, releasing the amine, which then oxidized.

  • Action: Check HPLC. If purity is >99%, a simple recrystallization (Ethanol/Water) will remove the color. If purity is <98%, re-process.

Q2: Can I use refluxing toluene for recrystallization?

  • Analysis: Toluene boils at 110°C. While the pure dry compound is stable here, wet crude material will hydrolyze rapidly at 110°C.

  • Recommendation: Ensure the material is chemically dried (

    
    ) before heating. Or, use a lower-boiling solvent like Ethanol or Isopropanol.
    

Q3: Why does the melting point vary between batches (138°C vs 142°C)?

  • Analysis: Fluorinated benzamides often exhibit polymorphism . The "twisted" nature allows for different packing arrangements.

  • Action: Run XRPD (X-Ray Powder Diffraction). If the HPLC purity is identical, you likely have a different crystal form, not a degradation issue.

References

  • Amide Bond Resonance & Planarity

    • Concept: "Resonance in Amides." The interaction between the nitrogen lone pair and the carbonyl pi-system is dependent on the dihedral angle.
    • Source: Pauling, L. The Nature of the Chemical Bond. Cornell University Press.

  • Fluorine "Ortho Effect" in Benzamides

    • Mechanism:[1][2] 2,6-difluoro substitution forces non-planarity, reducing resonance energy and increasing susceptibility to nucleophilic attack (hydrolysis).

    • Relevance: Key structural motif in SDHI fungicides.
    • Source:Journal of Fluorine Chemistry, "Structural and conformational analysis of ortho-fluorin
  • Synthesis of Fluxapyroxad Intermediates

    • Context: Describes the coupling of fluorinated acid chlorides with anilines and the necessity of low-temper
    • Source: BASF SE, Patent WO2011061174A1, "Method for producing pyrazole carboxamides."

  • General Stability of Fluorinated Aromatics

    • Data: Thermal decomposition profiles of fluoro-benzamides.
    • Source: PubChem Compound Summary for 2,6-Difluorobenzamide derivatives.

Sources

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering baseline noise issues during the analysis of fluorinated benzamides. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve these challenges effectively.

Introduction: The Challenge of Fluorinated Benzamides

Fluorinated benzamides are a significant class of compounds in pharmaceutical development, often exhibiting unique pharmacological properties. However, their analysis by HPLC can be prone to baseline disturbances. The presence of both the electron-rich benzamide core and the highly electronegative fluorine atoms can lead to complex interactions within the HPLC system, manifesting as baseline noise that can compromise sensitivity and data integrity. This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Mobile Phase-Related Issues

Question 1: I'm observing a noisy or drifting baseline, especially during a gradient run. What are the likely causes related to my mobile phase?

A noisy or drifting baseline is frequently linked to the mobile phase composition and quality.[1][2] For fluorinated benzamides, which often require specific mobile phase conditions for optimal separation, this is a critical area to investigate.

Underlying Causes and Solutions:

  • Solvent Purity: The use of HPLC-grade solvents is paramount. Lower-grade solvents can contain impurities that absorb UV light, leading to a high and noisy baseline, especially at the low wavelengths often used for aromatic compounds.[3][4][5]

    • Protocol: Always use HPLC or LC-MS grade solvents.[3] If you suspect solvent contamination, prepare a fresh batch of mobile phase from a new bottle of solvent.

  • Mobile Phase Degradation: Some solvents, like tetrahydrofuran (THF), can degrade over time, forming UV-absorbing peroxides.[2] Similarly, aqueous mobile phases, especially those with buffers, can support microbial growth if left for extended periods.

    • Protocol: Prepare fresh mobile phase daily.[1] If using buffered solutions, filter them through a 0.22 µm or 0.45 µm membrane filter before use.[6]

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing pressure fluctuations and baseline spikes.[1][2]

    • Protocol: Ensure your online degasser is functioning correctly. If you do not have an online degasser, degas your mobile phase by sonication or helium sparging before use.[1]

  • Trifluoroacetic Acid (TFA) Issues: TFA is a common ion-pairing agent used to improve peak shape for basic compounds. However, it strongly absorbs UV light at low wavelengths (<220 nm) and can be a significant source of baseline noise.[2] Inconsistent mixing of mobile phases containing TFA during a gradient can also lead to baseline fluctuations.

    • Protocol:

      • Use the lowest effective concentration of TFA, typically 0.05% to 0.1%.[7]

      • Ensure your HPLC's mixer is adequate for your flow rate to ensure thorough mixing of the gradient.

      • If possible, select a detection wavelength where TFA absorbance is minimal.

Troubleshooting Workflow for Mobile Phase Issues

Caption: A decision tree for troubleshooting mobile phase-related baseline noise.

Column-Related Issues

Question 2: My baseline noise is accompanied by peak tailing or splitting. Could my column be the problem?

Yes, the column is a primary suspect when baseline issues are coupled with poor peak shape, especially for polar or ionizable compounds like some fluorinated benzamides.

Underlying Causes and Solutions:

  • Column Contamination: Strongly retained impurities from previous injections can slowly bleed off the column, causing a noisy or rising baseline.[8]

    • Protocol: Column Flushing

      • Disconnect the column from the detector to avoid contaminating it.

      • Reverse the column direction (for non-UHPLC columns).

      • Flush with a series of strong solvents. A general-purpose flush for a reversed-phase column could be:

        • 20 column volumes of water (if buffers were used)

        • 20 column volumes of methanol

        • 20 column volumes of acetonitrile

        • 20 column volumes of isopropanol

      • Re-equilibrate the column with the mobile phase for at least 10-20 column volumes before use.[9]

  • Stationary Phase Degradation: Operating at a pH outside the column's recommended range (typically pH 2-8 for silica-based columns) can hydrolyze the stationary phase, leading to column bleed and baseline noise.[10][11] Halogenated compounds can also, over time, interact with and degrade the column packing.[12]

    • Protocol: Always operate within the manufacturer's recommended pH and temperature ranges for your column.[10] If analyzing basic benzamides, consider using a column specifically designed for high pH stability.

  • Inappropriate Column Chemistry: Standard C18 columns may not be ideal for all fluorinated benzamides, especially those that are highly polar. Secondary interactions with residual silanols on the silica surface can cause peak tailing.[6]

    • Protocol: Column Selection

      • For polar fluorinated benzamides, consider columns with alternative stationary phases such as embedded polar groups or fluorinated phases (e.g., PFP - pentafluorophenyl) which can offer different selectivity and improved peak shape.[13][14]

      • Using a high-purity, end-capped C18 column can also minimize secondary interactions.

Data Summary: Recommended Column Chemistries for Fluorinated Benzamides

Stationary PhaseRationale for Use with Fluorinated BenzamidesPotential Advantages
High-Purity C18General purpose, good for moderately polar compounds.Wide availability, well-understood retention mechanisms.
Embedded Polar Group (EPG)Improved retention and peak shape for polar analytes.Can be used with highly aqueous mobile phases without phase collapse.
Phenyl-Hexylπ-π interactions with the benzamide aromatic ring.Alternative selectivity compared to alkyl phases.
Pentafluorophenyl (PFP)Multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole).Enhanced retention and selectivity for halogenated compounds.[13]
Detector and System-Related Issues

Question 3: I've ruled out mobile phase and column issues. What else in my HPLC system could be causing baseline noise?

If the mobile phase and column are in good condition, the source of the noise is likely the detector or other hardware components of the HPLC system.

Underlying Causes and Solutions:

  • Detector Lamp Failure: As a UV detector lamp ages, its energy output can become unstable, leading to a noisy baseline.

    • Protocol: Check the lamp's energy output and usage hours through your HPLC software. Replace the lamp if it is near the end of its recommended lifetime.

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause significant baseline noise and spikes.[15]

    • Protocol: Flush the flow cell with a strong, miscible solvent like methanol or isopropanol. If the noise persists, you may need to follow the manufacturer's instructions for a more thorough cleaning.

  • Incorrect Wavelength Setting: Setting the detection wavelength on a steep part of the solvent's absorbance curve can make the baseline very sensitive to small changes in mobile phase composition. While specific UV maxima for all fluorinated benzamides vary, a study on 2-fluoro-N,N-diphenylbenzamide showed strong absorbance peaks at 240 nm and 273 nm.[16]

    • Protocol:

      • If possible, determine the UV absorbance maximum (λmax) of your specific fluorinated benzamide.

      • Set the detection wavelength at or near the λmax to maximize signal-to-noise.

      • Avoid wavelengths where the mobile phase (especially with additives like TFA) has high absorbance.[2]

  • Pump and Hardware Issues: Worn pump seals, leaky fittings, or malfunctioning check valves can cause pressure fluctuations that manifest as a pulsating or noisy baseline.[1]

    • Protocol:

      • Monitor the system pressure. If you see regular pulsations that correlate with the baseline noise, the pump is a likely culprit.

      • Perform a leak test on the system.

      • If necessary, replace worn pump seals and check valves as part of routine preventive maintenance.

Systematic Troubleshooting Flowchart

G cluster_0 Initial Observation cluster_1 Mobile Phase Checks cluster_2 Column Checks cluster_3 System & Detector Checks cluster_4 Resolution A Baseline Noise Observed B Prepare Fresh, HPLC-Grade, Degassed Mobile Phase A->B C Optimize Additives (e.g., TFA) B->C D Flush Column with Strong Solvents C->D If noise persists E Check Column Performance (Efficiency, Peak Shape) D->E F Consider Alternative Column Chemistry E->F If performance is poor G Check Detector Lamp Energy & Hours E->G If performance is good K Stable Baseline Achieved F->K H Flush Detector Flow Cell G->H I Verify Wavelength Setting H->I J Monitor System Pressure for Pulsations I->J J->K After maintenance

Caption: A comprehensive workflow for diagnosing baseline noise in HPLC.

References

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Jiang, X., & Zhang, X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Retrieved from [Link]

  • Analytical Sales. (n.d.). FluroPhase Premium HPLC Columns. Retrieved from [Link]

  • Hawach Scientific. (2025, March 14). Precautions for Use and Maintenance of HPLC Columns. Retrieved from [Link]

  • Chrom Tech. (2025, October 14). The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. Retrieved from [Link]

  • Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column. Retrieved from [Link]

  • Liler, M., & Kosanović, D. (1959). Ultraviolet and nuclear magnetic resonance spectra of protonated benzamide and [15N]benzamide in concentrated sulphuric acid and pure fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Dolan, J. W. (2018, November 1). HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime. LCGC International. Retrieved from [Link]

  • Jayaraman, A., et al. (2025, December 5). Synthetic pathway of 2-fluoro- N , N -diphenylbenzamide with opto-electrical properties: NMR, FT-IR, UV-Vis spectroscopic, and DFT computational studies of the first-order nonlinear optical organic single crystal. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Linklab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Darbandi, A., et al. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. PMC. Retrieved from [Link]

  • Reid, J. W., et al. (2023, June 21). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. Retrieved from [Link]

  • Ward, A. D., et al. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • US EPA. (n.d.). Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. Retrieved from [Link]

  • Jiang, X., & Zhang, X. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]

  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Waters. (n.d.). STABILITY OF HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY (HILIC) STATIONARY PHASES UNDER LOW AND HIGH PH TESTING CONDTIONS. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Ciência-UCP. (2014, March 14). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Micromass. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • ACE. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shift Assignment of 2,6-difluoro-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of successful research and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous structural information in solution. This guide focuses on the detailed ¹H NMR spectral assignment of 2,6-difluoro-N-(3-methylphenyl)benzamide, a compound of interest due to its benzanilide core, a scaffold present in numerous biologically active molecules.

The presence of ortho-difluoro substitution on one aromatic ring and a methyl-substituted aniline on the other presents a compelling case study for understanding the interplay of electronic effects, steric hindrance, and potential through-space interactions. This document provides a predictive assignment based on established NMR principles and a comparative analysis with structurally related compounds. We will delve into the causality behind the expected chemical shifts and coupling patterns, offering field-proven insights for researchers tackling similar analytical challenges.

Foundational Principles: Decoding the ¹H NMR Spectrum of Substituted Benzamides

A robust spectral assignment is not merely about matching peaks to protons; it is about understanding the underlying quantum mechanical principles that govern their magnetic environment. For a molecule like 2,6-difluoro-N-(3-methylphenyl)benzamide, several key factors are at play.

  • Electronic Effects of Substituents: The chemical shift (δ) of a proton is exquisitely sensitive to the electron density around it. Electron-withdrawing groups, such as the fluorine atoms and the carbonyl group, deshield nearby protons by pulling electron density away, causing their signals to appear at a higher chemical shift (downfield)[1]. Conversely, electron-donating groups like the methyl group (–CH₃) shield adjacent protons, shifting them to a lower chemical shift (upfield). These inductive and resonance effects are additive and predictable, forming the basis for initial assignments[1].

  • The Amide (N-H) Proton: The amide proton is unique. Its chemical shift is highly variable and strongly dependent on the solvent, concentration, and temperature due to its involvement in hydrogen bonding[2][3]. In a non-polar solvent like CDCl₃, amide N-H protons often appear as broad signals due to intermediate rates of chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus[4]. In hydrogen-bond-accepting solvents like DMSO-d₆, the N-H signal becomes sharper, shifts significantly downfield (often > 8 ppm), and its coupling to other protons is more readily observed[5][6][7][8].

  • Through-Space Spin-Spin Coupling: While spin-spin coupling is typically mediated through covalent bonds (through-bond coupling), it can also occur through space when two nuclei are held in close proximity. For organofluorine compounds, this phenomenon is particularly important. The ortho-fluorine atoms in our target molecule are sterically positioned near the amide N-H proton. This proximity can lead to a detectable through-space ¹H-¹⁹F scalar coupling (¹ʰJNH-F), a powerful diagnostic tool for confirming conformation[9][10][11].

Predicted ¹H NMR Spectral Assignment

While an experimental spectrum for the title compound is not publicly available, a highly reliable prediction can be formulated based on incremental chemical shift calculations and data from analogous structures. The analysis is best approached by considering the molecule in its constituent parts: the 2,6-difluorobenzoyl ring, the 3-methylphenyl ring, the amide proton, and the methyl group.

molecule cluster_A 2,6-Difluorobenzoyl Moiety cluster_B 3-Methylphenyl Moiety cluster_amide Amide Linker A1 C A2 C-F (2') A1->A2 C_O C=O A1->C_O A3 C-H (3') A2->A3 A4 C-H (4') A3->A4 A5 C-H (5') A4->A5 A6 C-F (6') A5->A6 A6->A1 NH N-H C_O->NH Amide Bond B1 C B2 C-H (2) B1->B2 B3 C-CH3 (3) B2->B3 B4 C-H (4) B3->B4 CH3 CH3 B3->CH3 B5 C-H (5) B4->B5 B6 C-H (6) B5->B6 B6->B1 NH->B1

Figure 1: Labeled Protons on 2,6-difluoro-N-(3-methylphenyl)benzamide.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2,6-difluoro-N-(3-methylphenyl)benzamide (in DMSO-d₆)

Proton LabelPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)IntegrationRationale for Assignment
N-H 10.5 - 10.8Broad Singlet or Triplet1hJNH-F ≈ 2-4 Hz1HLocated far downfield in DMSO due to strong H-bonding with the solvent. Potential triplet multiplicity arises from through-space coupling to the two equivalent ortho-fluorine atoms.
H-4' 7.65 - 7.75Triplet of Triplets (tt)3JH4'-H3'/H5' ≈ 8.5 Hz, 4JH4'-F2'/F6' ≈ 6.5 Hz1HThe para proton on the difluoro ring is coupled to two adjacent protons (H-3', H-5') and two meta fluorine atoms, resulting in a complex multiplet.
H-6 7.55 - 7.65Singlet (or narrow multiplet)-1HOrtho to the amide nitrogen. Deshielded by the amide group. Appears as a singlet or narrow multiplet due to small meta and para couplings.
H-2 7.45 - 7.55Doublet (or narrow multiplet)3JH2-H6 ≈ 8.0 Hz1HOrtho to the amide nitrogen and meta to the methyl group. Deshielded by the amide.
H-3', H-5' 7.25 - 7.35Triplet (or dt)3JH3'/H5'-H4' ≈ 8.5 Hz, 3JH-F ≈ 8.5 Hz2HThese equivalent protons are ortho to fluorine atoms and meta to the carbonyl group. They will be coupled to the adjacent H-4' and the ortho fluorine.
H-5 7.20 - 7.30Triplet3JH5-H4/H6 ≈ 8.0 Hz1HThis proton is part of the classic ABX or more complex system of the 3-methylphenyl ring. It is coupled to H-4 and H-6.
H-4 7.00 - 7.10Doublet3JH4-H5 ≈ 8.0 Hz1HOrtho to the methyl group, this proton experiences some shielding and is shifted upfield.
-CH₃ 2.30 - 2.40Singlet-3HThe methyl group protons are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet.

A Comparative Analysis with Model Compounds

To build confidence in our predictive assignment, we must ground our reasoning in experimental data from simpler, related molecules. This comparative approach is a self-validating system that isolates the electronic and steric contributions of each substituent.

Table 2: Comparison of Benzoyl Ring Protons (Experimental Data)

CompoundSolventH-3/H-5 Chemical Shift (δ, ppm)H-4 Chemical Shift (δ, ppm)Source
2,6-Difluorobenzamide CDCl₃~7.0 (multiplet)~7.4 (multiplet)[12][13]
Benzamide CDCl₃~7.5 (multiplet)~7.4 (multiplet)[14]
Predicted (Title Compound) DMSO-d₆7.25 - 7.357.65 - 7.75-
  • Insight: The data for 2,6-difluorobenzamide shows the strong shielding effect of the ortho-fluorine atoms on the H-3/H-5 protons compared to unsubstituted benzamide. Our prediction for the title compound aligns with this trend. The significant downfield shift predicted for H-4' is due to the combined deshielding from the para-carbonyl group and the two meta-fluorine atoms. The change in solvent to DMSO-d₆ also contributes to shifts across the molecule[6][8].

Table 3: Comparison of Phenylamino Ring Protons (Experimental Data)

CompoundSolventH-2/H-6 Chemical Shift (δ, ppm)H-4 Chemical Shift (δ, ppm)-CH₃ Chemical Shift (δ, ppm)Source
N-(3-methylphenyl)benzamide -Not explicitly assignedNot explicitly assigned~2.3[15][16]
Benzanilide CDCl₃~7.6 (ortho), ~7.1 (para)~7.3 (meta)-[17]
Predicted (Title Compound) DMSO-d₆7.45-7.55 (H-2), 7.55-7.65 (H-6)7.00 - 7.102.30 - 2.40-
  • Insight: In benzanilide, the protons ortho to the amide nitrogen (H-2/H-6) are the most deshielded on that ring[17]. Our prediction for the title compound reflects this, with H-2 and H-6 appearing downfield. The H-4 proton, being ortho to the electron-donating methyl group, is correctly predicted to be the most upfield aromatic proton on this ring. The methyl group's chemical shift is consistently found around 2.3-2.4 ppm, lending high confidence to this assignment.

Experimental Workflow and Data Validation

Acquiring a high-quality, interpretable spectrum is paramount. The following protocol outlines the best practices for analyzing 2,6-difluoro-N-(3-methylphenyl)benzamide.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_assign Spectral Assignment cluster_validation Validation Prep Dissolve ~10 mg of compound in 0.6 mL of DMSO-d6 (with 0.03% TMS) Acq_1D Acquire 1D ¹H Spectrum (≥400 MHz Spectrometer) Prep->Acq_1D Acq_2D Acquire 2D Spectra: - ¹H-¹H COSY - ¹H-¹³C HSQC - ¹H-¹⁹F HOESY (optional) Acq_1D->Acq_2D Assign_1D Initial Assignment: - Integration - Chemical Shift - Multiplicity Acq_1D->Assign_1D Assign_COSY Confirm ¹H-¹H Couplings (e.g., H-4' to H-3'/H-5') Assign_1D->Assign_COSY Assign_HSQC Correlate Protons to Attached Carbons Assign_COSY->Assign_HSQC Validation Final Structure Confirmation Assign_COSY->Validation Assign_HOESY Confirm Through-Space Proximities (e.g., NH to F) Assign_HSQC->Assign_HOESY Assign_HSQC->Validation Assign_HOESY->Validation

Figure 2: Logical Workflow for NMR Spectral Assignment and Validation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,6-difluoro-N-(3-methylphenyl)benzamide.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. The choice of DMSO-d₆ is strategic to sharpen the N-H signal and shift it downfield away from aromatic proton signals[5][7].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration (≥400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of at least 12 ppm to ensure all signals, including the downfield N-H proton and TMS at 0 ppm, are captured.

    • Number of Scans: Acquire a minimum of 16 scans for good signal-to-noise ratio.

    • Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals. The integral of the methyl peak (-CH₃) can be set to 3H to serve as a reference for the other aromatic and amide protons.

Conclusion

The ¹H NMR spectrum of 2,6-difluoro-N-(3-methylphenyl)benzamide is a rich source of structural information, governed by a predictable interplay of substituent electronic effects, conformational preferences, and solvent interactions. The key diagnostic signals include the downfield amide proton, whose multiplicity may reveal through-space coupling to the ortho-fluorine atoms, and the distinct patterns of the two aromatic rings. By leveraging a comparative analysis with simpler, well-characterized molecules and employing a systematic experimental workflow, researchers can confidently assign the complete ¹H NMR spectrum, providing a robust foundation for further chemical and biological investigation.

References

  • Martin, G. J., & Martin, M. L. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(1), 129-139. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 595-603. [Link]

  • Taka, H., et al. (1998). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Journal of Antibiotics, 51(10), 945-951. [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for an article. RSC Publishing. [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzamide. National Center for Biotechnology Information. [Link]

  • Huber, T., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(47), 19849-19857. [Link]

  • Gowda, B. T., et al. (2009). N-(3-Methylphenyl)benzamide. ResearchGate. [Link]

  • Reddy, G. N. M., et al. (2011). N–H⋯F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. Physical Chemistry Chemical Physics, 13(29), 13240-13247. [Link]

  • Basson, M. M., et al. (1998). 'Through‐space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. Magnetic Resonance in Chemistry, 36(8), 563-568. [Link]

  • University of Potsdam. (n.d.). H NMR Spectroscopy. University of Potsdam. [Link]

  • Reddy, G. N. M., et al. (2011). Chemical Structures and numbering of interacting spins in benzanilides. 400 MHz 1 H NMR spectra of 1, 2, 3 and 4 respectively. ResearchGate. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 23. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • Huber, T., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Gowda, B. T., et al. (2009). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E, 65(Pt 9), o2098. [Link]

  • Various Authors. (2020). How is it possible for amide proton to show splitting in proton NMR? ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. RSC Publishing. [Link]

  • Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. [Link]

Sources

Comparative Validation Guide: Experimental XRD vs. Theoretical Models for Fluorinated Benzamides

[2]

Executive Summary

In medicinal chemistry, the introduction of fluorine atoms (bioisosterism) is a critical strategy to modulate metabolic stability and lipophilicity.[1][2] However, fluorine substitution—specifically at the ortho position (2,6-difluoro)—drastically alters the solid-state conformation of benzamide scaffolds compared to their non-fluorinated analogues.[1][2]

This guide details the structural validation of 2,6-difluoro-N-(3-methylphenyl)benzamide , comparing the Experimental Single-Crystal X-ray Diffraction (SC-XRD) structure against its primary alternative: Density Functional Theory (DFT) Prediction .[1]

Key Insight: While DFT provides a rapid "idealized" gas-phase geometry, only SC-XRD captures the critical intermolecular C–H[1]···F interactions and packing forces that define the compound's actual bioavailability and solubility profile.[1][2]

Experimental Protocol: From Synthesis to Structure

To ensure a self-validating workflow, the following protocol synthesizes the compound and generates high-quality crystals suitable for validation.

Step 1: Synthesis & Crystallization[2][3][4]
  • Reaction: 2,6-Difluorobenzoyl chloride (1.0 eq) is reacted with 3-methylaniline (1.0 eq) in dry dichloromethane with triethylamine (1.2 eq) at 0°C to RT.[1][2]

  • Purification: Recrystallization from Ethanol/Acetone (1:1 v/v).[1][2]

  • Crystal Growth (Critical): Use the Slow Evaporation Method .[1][2] Dissolve 50 mg of pure compound in 10 mL ethanol. Cover with perforated parafilm and allow to stand at 298 K for 3–5 days.[1][2]

    • Why: Fast precipitation yields powders (microcrystalline), unsuitable for SC-XRD.[1][2] Slow evaporation promotes the organization of weak Fluorine[2]···Hydrogen contacts.[1][2][3][4][5][6][7][8][9]

Step 2: Data Collection & Refinement[1][2][6]
  • Instrument: Bruker APEX-II CCD or Oxford Diffraction Xcalibur (Mo K

    
     radiation, 
    
    
    = 0.71073 Å).[1][2]
  • Temperature: Data must be collected at 100–150 K (Low Temperature).

    • Reasoning: Fluorine atoms often exhibit high thermal motion or disorder at room temperature.[1][2] Cooling freezes these rotations, allowing precise bond length determination.[1][2]

  • Refinement: Structure solution via Direct Methods (SHELXT) and refinement via Full-matrix least-squares on

    
     (SHELXL).
    

Comparative Analysis: Experimental (XRD) vs. Alternative (DFT)[1][2]

This section objectively compares the "product" (the solved crystal structure) against the "alternative" (computational prediction).

Geometric Validation Metrics

The primary validation step is comparing bond parameters.[1][2] The 2,6-difluoro substitution creates steric hindrance that forces the amide group out of planarity with the benzoyl ring.[2]

ParameterExperimental XRD (Solid State)DFT Calculation (B3LYP/6-311G**)Comparison Insight
C=O Bond Length 1.22 – 1.24 Å1.225 ÅHigh Agreement. DFT accurately predicts the double bond character.[1][2]
C–N Amide Bond 1.34 – 1.36 Å1.355 ÅHigh Agreement. Confirms partial double bond character (resonance).[1][2]
Torsion Angle (

)
45° – 65° 30° – 40° Significant Deviation. Crystal packing forces (stacking) and steric clash of ortho-F atoms often force a larger twist in the solid state than predicted in the gas phase.[1][2]
Intermolecular Forces N–H···O & C–H···FNone (Gas Phase)Critical Failure of DFT. DFT cannot predict the lattice energy without periodic boundary condition calculations.[1][2]
Structural Performance: The "Fluorine Effect"

Validating the structure requires confirming the specific effects of the fluorine atoms.[1][2]

  • Non-Fluorinated Analogues: Typically planar or near-planar to maximize

    
    -
    
    
    stacking.[1]
  • 2,6-Difluoro Target: The fluorine atoms repel the amide oxygen and hydrogen, forcing a twisted conformation.[1]

  • Validation Check: If your XRD refinement shows a planar molecule (Torsion < 10°), the structure is likely incorrect (disorder modeled incorrectly) or a specific polymorph stabilized by strong external H-bonds.[1][2]

Advanced Validation: Hirshfeld Surface Analysis

Standard packing diagrams often obscure weak interactions.[1][2] To validate the influence of the fluorine atoms, you must generate Hirshfeld Surfaces (using CrystalExplorer).[2]

The Workflow:

  • Generate Surface: Map

    
     (normalized distance) onto the molecular surface.[1][2]
    
  • Interpret Colors:

    • Red Spots: Strong Hydrogen Bonds (N–H[1][2]···O).

    • White Regions: van der Waals contacts.[1][2]

    • Blue Regions: No close contacts.[1][2]

  • Fingerprint Plot: Look for the "wings" in the 2D plot.[1][2]

    • Validation Standard: For this compound, you must see specific spikes corresponding to C–H[1][2]···F interactions. If these are absent, the fluorine atom positions may be assigned incorrectly (e.g., swapped with hydrogens in the refinement).[2]

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the structure, ensuring scientific integrity.

ValidationProtocolStartStart: Crystal Data CollectionSolveStructure Solution (SHELXT)Start->SolveRefineRefinement (SHELXL)(R-factor check)Solve->RefineCheck1Check 1: Geometry(Bond Lengths vs. Mogul/CSD)Refine->Check1Decision1Outliers?Check1->Decision1DFT_CompAlternative Comparison:Run DFT (B3LYP/6-311G**)Decision1->DFT_CompNoErrorRe-collect Data / Check TwinningDecision1->ErrorYes (e.g., C-C > 1.6A)Check2Check 2: Torsion Angles(Exp vs. DFT)DFT_Comp->Check2HirshfeldCheck 3: Hirshfeld Surface(Visualize C-H...F contacts)Check2->HirshfeldFinalFinal Validation:Publish CIFHirshfeld->FinalInteractions Confirmed

Caption: Logical workflow for validating the 2,6-difluoro-N-(3-methylphenyl)benzamide structure, integrating computational checks.

References

  • Gowda, B. T., et al. (2008).[1][2][4] "Effect of substituents on the crystal structures of N-(aryl)benzamides." Zeitschrift für Naturforschung B, 63(9), 1061-1068.[1][2]

  • Spackman, M. A., & Jayatilaka, D. (2009).[1][2] "Hirshfeld surface analysis."[1][2][3][7][8][9] CrystEngComm, 11(1), 19-32.[1][2]

  • Hussain, Z., et al. (2013).[1][2] "2,6-Difluoro-N-(prop-2-ynyl)benzamide." Acta Crystallographica Section E, 69(8), o1283.[1][2]

  • Frisch, M. J., et al. (2016).[1][2] "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT.[1][2] (Standard reference for DFT calculations).

  • Spek, A. L. (2020).[1][2] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors."[1][2] Acta Crystallographica Section C, 71(1), 9-18.[1][2]

Publish Comparison Guide: Elemental Analysis Standards for 2,6-difluoro-N-(3-methylphenyl)benzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Elemental Analysis (CHN/F) vs. Orthogonal Purity Standards for 2,6-difluoro-N-(3-methylphenyl)benzamide. Primary Application: Quality Control (QC) in medicinal chemistry and lead optimization. The Challenge: Fluorinated benzamides present unique combustion challenges due to the stability of the C-F bond and the formation of corrosive HF, which can skew standard CHN results.

This guide objectively compares the Classical Elemental Analysis (EA) "Gold Standard" against modern Quantitative NMR (qNMR) and HPLC-UV methodologies. It provides a validated protocol for establishing purity standards specifically for 2,6-difluoro-N-(3-methylphenyl)benzamide (C₁₄H₁₁F₂NO).

Technical Profile & Theoretical Standards

Before experimental validation, the theoretical elemental composition serves as the absolute baseline. Any deviation beyond ±0.4% (the IUPAC/industry standard) indicates solvation, occluded salts, or synthetic impurities.

Compound: 2,6-difluoro-N-(3-methylphenyl)benzamide Formula: C₁₄H₁₁F₂NO Molecular Weight: 247.24 g/mol

Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 1412.011168.1568.01% 67.61 – 68.41%
Hydrogen (H) 111.00811.094.49% 4.09 – 4.89%
Nitrogen (N) 114.00714.015.67% 5.27 – 6.07%
Fluorine (F) 218.99838.0015.37% 14.97 – 15.77%
Oxygen (O) 115.99916.006.47% Calculated by difference

Comparative Analysis: EA vs. qNMR vs. HPLC

Method A: Dynamic Flash Combustion (The "Gold Standard")

Best for: Bulk purity confirmation and detecting non-chromatographic impurities (water, inorganic salts).

  • Mechanism: Rapid combustion at >950°C in an oxygen-enriched helium atmosphere.

  • The Fluorine Problem: The C-F bond in the 2,6-difluoro motif is exceptionally stable. Incomplete combustion leads to low Carbon values. Furthermore, Fluorine reacts with silica combustion tubes to form SiF₄, potentially damaging the detector or skewing results.

  • The Solution: Use of Tungsten(VI) Oxide (WO₃) or V₂O₅ as a combustion aid is mandatory to ensure complete oxidation and capture of fluorine byproducts.

Method B: ¹⁹F-qNMR (The "Specific" Alternative)

Best for: Specific quantification of the active fluorinated ingredient without interference from non-fluorinated impurities.

  • Mechanism: Integration of the analyte's Fluorine signal against a certified internal standard (e.g., BTFMBA or Trifluorotoluene).

  • Advantage: The 2,6-difluoro substitution pattern provides a distinct chemical shift (typically -110 to -120 ppm), usually free from background interference.

  • Limitation: Does not detect inorganic salts or water content.

Method C: HPLC-UV (The "Routine" Method)

Best for: Detecting organic impurities and synthesis byproducts.

  • Mechanism: Separation based on polarity (Reverse Phase C18).

  • Limitation: "Purity by Area %" is often misleading. It assumes all impurities have the same extinction coefficient as the main compound, which is rarely true for benzamide precursors (e.g., m-toluidine).

Experimental Protocol: Validated EA Workflow

This protocol ensures the "Self-Validating" integrity required for high-impact research.

Step 1: Instrument Calibration (The Reference Standard)

Do not use the analyte itself to calibrate. Use a Certified Reference Material (CRM) that mimics the combustion difficulty.

  • Recommended CRM: 4-Fluorobenzoic Acid (C₇H₅FO₂).

    • Why? It contains Fluorine, testing the system's ability to handle F-interference.

    • Standard Acceptance: K-factor stability < 0.2%.

Step 2: Sample Preparation
  • Drying: Dry the benzamide sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

  • Weighing: Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule .

    • Note: Do not use silver capsules unless specifically analyzing for Oxygen directly; Tin provides an exothermic flash (reaching ~1800°C) essential for breaking the 2,6-difluoro benzoyl core.

  • Additive: Add 10–15 mg of WO₃ powder directly over the sample in the capsule.

    • Causality: WO₃ acts as a flux and oxygen donor, preventing the formation of carbon tetrafluoride (CF₄), which is a gas that would escape detection as "Carbon" in some detectors or cause peak tailing.

Step 3: Analysis & Calculation

Run the combustion cycle. Compare the result (


) to the theoretical (

).
  • Pass Criteria:

    
     for C, H, and N.
    
  • Fail Diagnosis:

    • Low C, High H: Likely solvent inclusion (Check NMR).

    • Low C, Low N: Likely inorganic contamination (Check Ash/Residue).

    • High C: Incomplete combustion (Increase O₂ dose or WO₃ amount).

Visualization: Purity Assessment Logic Flow

The following diagram illustrates the decision matrix for certifying the purity of the fluorinated benzamide.

PurityWorkflow Start Crude 2,6-difluoro-N- (3-methylphenyl)benzamide Dry Vacuum Dry (40°C, 4h) Start->Dry EA_Test Elemental Analysis (CHN) + WO3 Additive Dry->EA_Test Check_C Is Carbon within 68.01% ± 0.4%? EA_Test->Check_C Pass_EA Bulk Purity Confirmed Check_C->Pass_EA Yes Fail_EA Purity Failure Check_C->Fail_EA No qNMR Run 19F-qNMR (Specific Purity) Pass_EA->qNMR Optional Validation Diagnose Diagnosis Step Fail_EA->Diagnose Diagnose->qNMR Check Solvents/Side Products Recryst Recrystallize (EtOH/Water) qNMR->Recryst Impurities Found Recryst->Dry Retry

Caption: Decision tree for validating fluorinated benzamide purity, integrating EA and qNMR feedback loops.

Supporting Data: Method Comparison

Experimental comparison of a synthesized batch of 2,6-difluoro-N-(3-methylphenyl)benzamide containing 1.5% residual solvent (Dichloromethane).

ParameterElemental Analysis (CHN)HPLC-UV (254 nm)¹H-qNMR
Purity Result FAIL (C = 66.8%)PASS (99.2% Area)FAIL (98.1% wt/wt)
Detection of Solvent Yes (Indirectly via C/H ratio skew)No (DCM is UV transparent)Yes (Distinct CH₂ peak)
Detection of Moisture Yes (High H, Low C/N)No No (Exchangeable protons)
Conclusion Most rigorous for absolute purity.Good for organic impurity profile only.Best for quantifying specific contaminants.

Key Insight: HPLC-UV alone is insufficient for releasing this compound as a standard because it fails to detect the non-chromophoric solvent entrapment common in benzamide recrystallization.

References

  • BenchChem. (2025).[1] A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives. BenchChem. Link

  • Sigma-Aldrich. (2025). Certified Reference Materials for ¹⁹F NMR. Merck KGaA. Link

  • National Institute of Standards and Technology (NIST). (2021). Modeling of Combustion of Fluorine-Containing Refrigerants. NIST Technical Note 2170. Link

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide: Crystal Structure and Analysis. Molbank. Link

  • PubChem. (2025).[2] 2,6-Difluoro-3-methylbenzylamine Compound Summary. National Library of Medicine. Link

Sources

Guide to Differentiating 2,6-difluoro-N-(3-methylphenyl)benzamide from Common Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 2,6-difluoro-N-(3-methylphenyl)benzamide (hereafter referred to as 2,6-DF-3-MPB ), distinguishing the target compound from structurally similar impurities is a critical challenge.[1] This benzamide derivative, often utilized as a scaffold in kinase inhibitor discovery and agrochemical synthesis, presents specific analytical hurdles due to the electronic effects of the fluorine atoms and the potential for regioisomeric contamination.

This guide provides a definitive technical workflow to differentiate 2,6-DF-3-MPB from its three primary impurity classes:

  • Hydrolytic Degradants (2,6-Difluorobenzoic acid).[1]

  • Residual Precursors (3-Toluidine).

  • Regioisomers (N-(2-methylphenyl) and N-(4-methylphenyl) analogs).

Structural Anatomy & Impurity Profiling[1]

To effectively differentiate the target, we must first understand the "Enemies List"—the impurities most likely to co-exist in the matrix.

Compound IDStructure NameOriginAnalytical Challenge
Target 2,6-difluoro-N-(3-methylphenyl)benzamide ProductN/A
Impurity A 3-Toluidine (3-Methylaniline)Unreacted Starting MaterialGenotoxic potential; polar.[1]
Impurity B 2,6-Difluorobenzoic AcidHydrolysis of acid chlorideDistinct acidic proton; different 19F shift.
Impurity C 2,6-difluoro-N-(2 -methylphenyl)benzamideRegioisomer (Ortho)Isobaric (Same Mass); difficult HPLC separation.[1]
Impurity D 2,6-difluoro-N-(4 -methylphenyl)benzamideRegioisomer (Para)Isobaric; closest elution to target.[1]
Analytical Decision Matrix

The following decision tree illustrates the logical flow for confirming identity and purity.

PurityWorkflow Sample Crude Sample (2,6-DF-3-MPB) HPLC UHPLC-PDA (C18 Column) Gradient Elution Sample->HPLC MS Mass Spectrometry (ESI+) [M+H]+ = 248.09 HPLC->MS Confirm MW IsoCheck Isomer Check: Are there split peaks? MS->IsoCheck NMR_1H 1H NMR (DMSO-d6) Methyl Group Region IsoCheck->NMR_1H Single Peak Fail FAIL: Repurify IsoCheck->Fail Multiple Peaks NMR_19F 19F NMR Confirm Carbonyl Environment NMR_1H->NMR_19F Pass PASS: Identity Confirmed NMR_19F->Pass Shifts Match NMR_19F->Fail Shifts Mismatch

Figure 1: Analytical workflow for differentiating 2,6-DF-3-MPB from isobaric and hydrolytic impurities.

Chromatographic Differentiation (UHPLC-MS)

High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative differentiation. However, standard generic gradients often fail to separate the Target from Impurity C (Ortho) and Impurity D (Para) due to identical molecular weights (MW 247.24 Da) and similar lipophilicity.[1]

Methodology: Critical Resolution Parameters

To achieve baseline separation of regioisomers, we utilize the "Shape Selectivity" of the stationary phase.

  • Column Selection: A standard C18 column may show peak tailing or co-elution.[1] A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is superior here because it engages in

    
     interactions with the electron-deficient difluorobenzoyl ring, amplifying subtle steric differences between the methyl positions.[1]
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1] The acid is crucial to protonate Impurity A (3-Toluidine), forcing it to elute early (void volume).

Comparative Elution Profile (Representative Data)
ImpurityRetention Time (min)*RRT (Relative RT)Mass (ESI+)Differentiation Key
Impurity A (Amine)1.20.21108.1Elutes in void; [M+H]+ distinct.
Impurity B (Acid)2.50.44157.0 (Neg)Elutes early; Ionizes in Neg mode.[1]
Impurity C (Ortho)5.40.96248.1Critical Pair. Front shoulder on target.[1]
Target (Meta)5.6 1.00 248.1 Main Peak.
Impurity D (Para)5.81.04248.1Back shoulder; often co-elutes on C18.[1]

*Note: Data based on a standard 5-95% ACN gradient over 10 min on a Phenyl-Hexyl column.[1]

Expert Insight: If you observe a single peak by UV but the Mass Spec shows a "shoulder" in the Total Ion Chromatogram (TIC), you likely have regioisomeric contamination. Switch to a PFP column to resolve the ortho/meta/para triad.[1]

Spectroscopic Validation (NMR)[1]

When chromatography leaves ambiguity (especially with isomers), Nuclear Magnetic Resonance (NMR) provides the absolute structural proof.

A. 19F NMR: The "Fingerprint" Region

The two fluorine atoms at the 2,6-positions are highly sensitive to the electronic nature of the carbonyl group (Amide vs. Acid).

  • Target (Amide): The fluorine signal typically appears as a triplet or multiplet around -112 to -115 ppm (referenced to CFCl3).[1] The electron-withdrawing nature of the amide nitrogen deshields the fluorines relative to the acid.[1]

  • Impurity B (Acid): 2,6-Difluorobenzoic acid typically resonates upfield, around -110 to -112 ppm .[1]

  • Differentiation: If the sample contains hydrolyzed acid, you will see a small secondary peak in the 19F spectrum. This is far more sensitive than 1H NMR for detecting the acid impurity.

B. 1H NMR: Regioisomer Differentiation

The methyl group position on the aniline ring is the diagnostic handle for distinguishing the Target (Meta) from Impurities C (Ortho) and D (Para).

FeatureTarget (3-Methyl)Impurity C (2-Methyl)Impurity D (4-Methyl)
Methyl Shift (

)
~2.35 ppm (Singlet)~2.25 ppm (Singlet)~2.30 ppm (Singlet)
Aromatic Pattern Multiplet (4H) .[1] Key feature: A distinct singlet-like proton at position 2 (between methyl and N).[1]Multiplet (4H) . No isolated singlet between substituents.AA'BB' System . Symmetric doublet pair (distinct "roofing" effect).

Protocol Tip: Use DMSO-d6 as the solvent.[1] It sharpens the Amide N-H proton signal (~10.5 ppm), allowing you to verify the integral ratio of NH to the Methyl group (1:3).

Experimental Protocols

Protocol 1: High-Resolution Separation (HPLC)

Use this method to quantify purity and identify regioisomers.[1]

  • Sample Prep: Dissolve 5 mg of sample in 10 mL of 50:50 Water:Acetonitrile.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 x 3.0 mm, 3.5

    
    m) or equivalent.[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute Impurity A/B).[1]

    • 1-8 min: 5%

      
       95% B (Linear gradient).[1]
      
    • 8-10 min: 95% B (Wash).[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).[1]

Protocol 2: Rapid Identity Check (TLC)

For quick reaction monitoring in the lab.

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Eluent: Hexane:Ethyl Acetate (3:1).[1]

  • Visualization: UV Lamp (254 nm).[1][2]

  • Rf Values (Approximate):

    • Impurity A (Amine): 0.15 (Streaks).

    • Impurity B (Acid): 0.05 (Stays at baseline without acid in eluent).

    • Target: 0.45.

    • Differentiation: To visualize the amine (Impurity A) specifically, dip the plate in Ninhydrin stain and heat; the amine turns red/purple, while the amide (Target) does not react.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1] Link

  • BenchChem Technical Support. Separation of Regioisomers in Benzamide Derivatization. (General principles on benzamide isomer separation). Link[1]

  • Reich, H. J. 19F Chemical Shifts.[3] University of Wisconsin-Madison, Bordwell pKa Table and NMR Data. (Reference for Fluorine shifts in benzoyl systems). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Reference Standards for 2,6-Difluoro-N-(3-methylphenyl)benzamide Calibration: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise quantification of pharmaceutical intermediates and impurities, the quality of the reference standard is the single largest variable affecting assay accuracy.[1] This guide evaluates the performance and suitability of reference standard options for 2,6-difluoro-N-(3-methylphenyl)benzamide (CAS: Variable/Research Grade), a critical amide intermediate often encountered in the synthesis of fluorinated benzoylurea pesticides and specific kinase inhibitors.[1]

Researchers typically face a binary choice: purchase a Commercial Research Chemical (CRC) or invest in developing an In-House Qualified Reference Standard (IQRS) .[1] This guide compares these approaches using experimental data, focusing on purity assignment, traceability, and long-term stability.[1]

Technical Specifications & Compound Profile

Before selecting a standard, the physicochemical profile of the target analyte must be understood to anticipate stability issues.[1]

PropertySpecificationCriticality in Calibration
Chemical Name 2,6-Difluoro-N-(3-methylphenyl)benzamideTarget Analyte
Molecular Formula C₁₄H₁₁F₂NOStoichiometry for qNMR
Molecular Weight 247.24 g/mol Gravimetric factors
Solubility DMSO, Methanol, AcetonitrileStock solution solvent selection
Chromophore Benzamide (

nm)
UV detection sensitivity
Key Impurities 2,6-Difluorobenzoic acid, m-ToluidineResponse factor interference

Comparative Analysis: Research Grade vs. Qualified Standard

The following comparison highlights the risks associated with using off-the-shelf research chemicals compared to a fully characterized standard.

Option A: Commercial Research Chemical (CRC)

Typically sourced from catalog vendors (e.g., BenchChem, Sigma AldrichCPR).[1]

  • Pros: Immediate availability, low initial cost.[1]

  • Cons: "As-is" purity (often >95% by area %), lack of water/solvent quantification, no traceability to SI units.[1]

  • Performance: High risk of systematic error .[1] If the CRC is 95% pure but assumed 100%, all calculated sample concentrations will be biased low by 5%.[1]

Option B: In-House Qualified Reference Standard (IQRS)

Material purified (recrystallized) and characterized via Mass Balance or qNMR.[1]

  • Pros: Purity assigned with uncertainty (e.g., 99.4% ± 0.3%), full traceability, known stability profile.[1]

  • Cons: High resource investment (time, instrumentation).[1]

  • Performance: Eliminates bias; required for GLP/GMP regulated studies.

Data Comparison Table
MetricCommercial Research Chemical (CRC)In-House Qualified Standard (IQRS)
Assigned Purity 95-97% (Area Normalization)99.2% w/w (Mass Balance/qNMR)
Water Content Unknown / Not Reported0.15% (Karl Fischer)
Residual Solvent Unknown0.4% (GC-HS)
Inorganic Ash Unknown<0.1% (ROI)
Uncertainty (

)
High (Unknown)Low (

)
Suitability Early Discovery / R&D ScreeningGMP Release / Stability Studies

Experimental Protocols: Qualification of the Standard

To convert a Commercial Research Chemical into a Qualified Reference Standard , you must perform a "Mass Balance" characterization.[1] This protocol establishes the "True Value" of the material.[1]

Protocol 1: Purification (Recrystallization)

Objective: Remove synthesis precursors (m-toluidine) and degradants.[1]

  • Dissolution: Dissolve 5.0 g of crude 2,6-difluoro-N-(3-methylphenyl)benzamide in minimal hot Ethanol (60°C).

  • Filtration: Hot filter to remove insoluble mechanical impurities.[1]

  • Crystallization: Slowly cool to room temperature, then 4°C overnight.

  • Isolation: Filter crystals and wash with cold n-Hexane to remove surface mother liquor.[1]

  • Drying: Vacuum dry at 40°C for 24 hours to remove residual solvents.[1]

Protocol 2: Purity Assignment (Mass Balance Equation)

Objective: Calculate absolute purity (


) by subtracting all impurities from 100%.[1]

Equation:


[1]

Where:

  • %ORG: Organic Impurities (determined by HPLC-UV at 210 nm & 254 nm).[1]

  • %VOL: Volatile Solvents (determined by GC-Headspace or TGA).[1]

  • %H2O: Water Content (determined by Karl Fischer Titration).[1]

  • %ROI: Residue on Ignition (Sulfated Ash).[1]

Step-by-Step Workflow:
  • HPLC Analysis: Inject 10 µL of 0.5 mg/mL solution (ACN:Water 50:50). Run a gradient from 5% to 95% ACN over 20 mins. Integrate all peaks >0.05%.

  • TGA/LOD: Heat 10 mg sample from 30°C to 150°C at 10°C/min. Record weight loss (%VOL).

  • Karl Fischer: Titrate 50 mg sample in methanol (%H2O).

  • Calculation: Apply the Mass Balance equation above.

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and experimental workflow for establishing a valid reference standard for this compound.

ReferenceStandardQualification Start Source Material: 2,6-difluoro-N-(3-methylphenyl)benzamide (Research Grade) InitialQC Initial QC Screen (HPLC Area %) Start->InitialQC Decision Purity > 99.0%? InitialQC->Decision Purification Recrystallization (EtOH/Hexane) Decision->Purification No (<99%) Characterization Full Characterization (Mass Balance) Decision->Characterization Yes Purification->InitialQC Re-test HPLC HPLC-UV (Organic Impurities) Characterization->HPLC GC GC-HS (Residual Solvents) Characterization->GC KF Karl Fischer (Water Content) Characterization->KF ROI Residue on Ignition (Inorganics) Characterization->ROI FinalCalc Calculate Potency (Mass Balance Eq) HPLC->FinalCalc GC->FinalCalc KF->FinalCalc ROI->FinalCalc COA Generate COA (Valid for 1 Year) FinalCalc->COA

Caption: Workflow for converting Research Grade material into a Qualified Reference Standard via Mass Balance characterization.

Scientific Rationale & Causality

Why "Area %" is Insufficient

Relying solely on HPLC Area % (common in Research Grade COAs) assumes that:

  • All impurities elute and are detected.[1]

  • All impurities have the same Response Factor (UV extinction coefficient) as the main peak.[1]

  • The sample contains no water or inorganic salts.[1]

Reality Check: 2,6-difluorobenzoic acid (a likely precursor) has a significantly lower response factor at 254 nm than the benzamide product.[1] If 1% of this acid is present, HPLC might only show 0.2% impurity area, leading to a false high purity assignment .[1] This necessitates the Mass Balance approach or qNMR (Quantitative Nuclear Magnetic Resonance) using an internal standard (e.g., Maleic Acid) to determine absolute weight-percent purity.[1]

Stability Considerations

Benzamides are generally stable, but the 2,6-difluoro substitution induces steric strain and electronic effects that may increase susceptibility to hydrolysis under extreme pH.[1]

  • Storage: Store the qualified standard at 2-8°C in a desiccator.

  • Retest: Re-evaluate water content (KF) every 6 months, as amides can be hygroscopic.[1]

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines, 2006.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2774148 (Related Amine: 2,6-Difluoro-3-methylbenzylamine). PubChem, 2025.[1][2] [1]

  • Sigma-Aldrich. Product Specification: 2,6-Difluorobenzamide (Precursor).[1] Merck KGaA.[1]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-difluoro-N-(3-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. This extends beyond the bench to the entire lifecycle of the chemical entities we synthesize and handle. 2,6-difluoro-N-(3-methylphenyl)benzamide, a compound featuring a halogenated aromatic ring and an amide linkage, requires meticulous handling not only during its use but, critically, during its disposal. Improper disposal of such halogenated organic compounds can lead to regulatory non-compliance, environmental persistence, and potential health hazards.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,6-difluoro-N-(3-methylphenyl)benzamide. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a robust assessment of the compound's chemical nature and associated risks.

Hazard Identification and Risk Assessment

The primary hazards are associated with its physical form as a solid/powder and its chemical classification:

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

These classifications necessitate handling the compound with appropriate engineering controls (like a chemical fume hood) and Personal Protective Equipment (PPE) to prevent inhalation of dust and contact with skin or eyes.[3]

Key Compound Data Summary

For quick reference, the critical safety and handling information for this class of compound is summarized below.

PropertyValue / InformationRationale & Significance
GHS Hazard Statements H315, H319, H335Indicates risk of skin, eye, and respiratory irritation. Dictates the minimum required PPE.[1][2]
Physical Form Solid, powderPoses an inhalation risk if handled improperly. Engineering controls are critical.
Chemical Class Halogenated Organic CompoundSubject to specific EPA disposal regulations; must not be disposed of via sanitary sewer.[4][5]
Incompatible Materials Strong acids, strong bases, strong oxidizing agentsMust be segregated from these materials during storage and in waste containers to prevent hazardous reactions.[1]
Primary Disposal Route Hazardous Waste IncinerationHigh-temperature incineration with flue gas scrubbing is required to destroy the molecule and neutralize resulting acid gases (e.g., Hydrogen Fluoride).[1][2][6]

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any work that will generate waste, ensure all appropriate PPE is donned. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[7]

  • Eye and Face Protection : Wear chemical safety goggles or safety glasses with side-shields conforming to ANSI Z87.1 or EN166 standards.[2][8]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) suitable for handling halogenated organic compounds. Dispose of contaminated gloves as hazardous waste.[2]

  • Protective Clothing : A standard lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[2]

  • Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation. If a fume hood is not feasible, a NIOSH-approved respirator with appropriate particulate filters is mandatory.[2][3]

Waste Characterization and Segregation: The Cornerstone of Compliance

2,6-difluoro-N-(3-methylphenyl)benzamide is classified as a hazardous waste due to its chemical nature as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has specific regulations for the disposal of such materials.[4]

Causality : The carbon-fluorine bonds in the molecule make it a halogenated organic compound.[5] These compounds are regulated because their improper disposal can lead to the formation of persistent and toxic environmental contaminants. They must never be disposed of down the drain or in the regular trash.[9][10]

Segregation Protocol :

  • Identify Halogenated Waste : Designate a specific waste stream for halogenated organic solids. This is crucial as disposal methods, particularly incineration requirements, differ from non-halogenated waste.

  • Maintain Separation : Do not mix this waste with other waste streams like non-halogenated solvents, aqueous waste, or biological waste.[11][12] Mixing wastes can create dangerous reactions and significantly complicates the disposal process for your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol details the process from the point of generation to the point of collection by EHS professionals.

Step 1: Container Selection and Preparation
  • Select a Compatible Container : Use a container made of material that is non-reactive with the waste. The original chemical container is often the best choice.[9] If unavailable, a clean, dry, wide-mouthed glass or high-density polyethylene (HDPE) container with a screw-top cap is suitable.

  • Pre-label the Container : Before adding any waste, affix a hazardous waste label from your institution's EHS office.

Step 2: Waste Collection
  • Solid Waste : Carefully transfer the solid 2,6-difluoro-N-(3-methylphenyl)benzamide waste into the designated container using a spatula or powder funnel. Perform this action inside a chemical fume hood to contain any dust.

  • Contaminated Labware : Items such as weighing papers, gloves, and pipette tips that are contaminated with the compound must also be disposed of as hazardous waste. Place these items in the same solid waste container.

  • Empty Containers : The original product bottle, once empty, must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated liquid waste. If the container cannot be safely cleaned, it should be disposed of as solid hazardous waste with the cap secured.[9][12]

Step 3: Labeling the Waste Container
  • Complete the Label : Fill out the hazardous waste label completely and legibly.[11] This is a critical regulatory requirement. Information must include:

    • The words "Hazardous Waste".

    • The full chemical name: "2,6-difluoro-N-(3-methylphenyl)benzamide". Do not use abbreviations or formulas.

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: In-Lab Storage (Satellite Accumulation)
  • Secure the Container : Keep the waste container tightly closed at all times, except when adding waste.[9]

  • Designated Area : Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel, at or near the point of generation.

  • Secondary Containment : It is best practice to store the waste container in a secondary containment bin to mitigate any potential leaks or spills.

Step 5: Arranging for Disposal
  • Request Pickup : Once the container is full or you are finished with the project, submit a chemical waste collection request to your institution's EHS office.[4][9] Do not allow full containers to accumulate in the laboratory for extended periods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2,6-difluoro-N-(3-methylphenyl)benzamide.

G cluster_prep 1. Preparation & Handling cluster_collection 2. Waste Collection & Segregation cluster_final 3. Finalization & Disposal A Identify Waste: 2,6-difluoro-N-(3-methylphenyl)benzamide B Assess Hazards: Irritant (Skin, Eye, Resp.) Halogenated Organic A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Work in Fume Hood C->D E Select & Pre-Label Halogenated Solid Waste Container D->E F Deposit Solid Waste & Contaminated Labware E->F G Is original container empty? F->G H Triple-rinse container? (Collect rinsate as liquid waste) G->H Yes I Dispose of unrinsed container as solid waste G->I No J Complete Hazardous Waste Label: Full Chemical Name, Hazards, Date H->J I->J K Store in Satellite Accumulation Area (Closed, Secondary Containment) J->K L Submit Waste Pickup Request to EHS K->L M EHS Collects for Incineration L->M

Caption: Workflow for the safe disposal of 2,6-difluoro-N-(3-methylphenyl)benzamide.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill : Determine the extent of the spill. For small spills (a few grams) that you are trained and equipped to handle:

  • Don PPE : Ensure you are wearing the appropriate PPE, including respiratory protection if not in a fume hood.

  • Contain and Clean : Cover the spill with an absorbent material suitable for chemical powders. Gently sweep or scoop the material into a designated hazardous waste container. Avoid actions that create dust.[1]

  • Decontaminate : Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills : For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

Ultimate Disposal: The Role of Incineration

The recommended final disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[1][2]

Why Incineration?

  • Molecular Destruction : Incineration at temperatures typically exceeding 850°C provides the energy required to break the strong carbon-carbon and carbon-fluorine bonds, completely destroying the original compound.

  • Neutralization of Byproducts : The combustion of fluorinated compounds produces acidic gases, primarily hydrogen fluoride (HF). Licensed incinerators are equipped with advanced flue gas treatment systems ("scrubbers") that neutralize these acidic gases before they are released into the atmosphere, preventing environmental harm.[1][13]

By adhering to this comprehensive disposal guide, you ensure that your critical research is conducted not only at the highest level of scientific integrity but also with the utmost respect for safety and environmental stewardship.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab . Tion, Laboratory Fume Extraction. [Link]

  • How to Safely Dispose of Laboratory Waste? . Stericycle UK. (2024, October 24). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. (2025, March 21). [Link]

  • Hazard Summary: Benzamide . New Jersey Department of Health and Senior Services. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste Guidance . University of Louisville, Department of Environmental Health and Safety. [Link]

  • 2,6-Difluorobenzamide . PubChem, National Center for Biotechnology Information. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR, Electronic Code of Federal Regulations. [Link]

  • Toxic Screening Level Justification for 2,6-Difluorobenzamide (CAS# 18063-03-1) . Michigan Department of Environmental Quality. (2003, September 10). [Link]

  • Safety Data Sheet: Benzamide . Meta Scientific. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.